molecular formula C10H15ClN2 B8095421 3,3-Dimethylindolin-7-amine hydrochloride

3,3-Dimethylindolin-7-amine hydrochloride

Cat. No.: B8095421
M. Wt: 198.69 g/mol
InChI Key: VDRDKUAQLSNHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylindolin-7-amine hydrochloride (CAS 2682112-74-7) is a high-purity chemical compound offered for research and development purposes. The compound has a molecular formula of C10H15ClN2 and a molecular weight of 198.69 g/mol . As a hydrochloride salt, it typically offers improved stability and solubility compared to its freebase form, facilitating its use in various experimental conditions. This compound features an indoline core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed. The supplied compound requires storage in a dark place, under an inert atmosphere, and at a constant temperature of 2-8°C to ensure long-term stability . While specific research applications for this particular compound are proprietary or emerging, molecules with similar scaffolds are frequently explored in various scientific fields. Potential research applications may include serving as a key synthetic intermediate or building block in organic synthesis , being investigated as a precursor in the development of pharmacologically active agents, and utilized in material science research, particularly in the synthesis of specialized dyes or functional organic molecules. Researchers are encouraged to consult the scientific literature for the latest advancements involving this compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindol-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-10(2)6-12-9-7(10)4-3-5-8(9)11;/h3-5,12H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRDKUAQLSNHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC=C2N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylindolin-7-amine hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3,3-Dimethylindolin-7-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document leverages established principles of organic chemistry and data from structurally related analogues to present a scientifically grounded resource for researchers, scientists, and drug development professionals.

Core Compound Identification and Structure

CAS Number: A specific CAS number for 3,3-Dimethylindolin-7-amine hydrochloride is not readily found in major chemical databases, suggesting it is not a commonly available commercial product. Researchers synthesizing this compound would likely need to request a new CAS number upon its characterization and registration.

IUPAC Name: 3,3-dimethyl-2,3-dihydro-1H-indol-7-amine hydrochloride

Molecular Formula: C₁₀H₁₅ClN₂

Molecular Weight: 200.70 g/mol

Chemical Structure:

The structure consists of an indoline core, which is a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring. Two methyl groups are attached to the C3 position, and an amine group is at the C7 position of the benzene ring. The hydrochloride salt is formed by the protonation of the primary amine.

Structure of 3,3-Dimethylindolin-7-amine hydrochloride

Proposed Synthetic Strategy

A plausible synthetic route to 3,3-Dimethylindolin-7-amine hydrochloride can be envisioned starting from a commercially available substituted nitrobenzene. The following multi-step synthesis is proposed based on well-established organic transformations.

Synthesis_Workflow A 1-Methyl-1-(2-nitrophenyl)ethanenitrile B 2-(2-Nitrophenyl)propan-2-amine A->B Reduction (e.g., LiAlH4) C N-(2-(2-Nitrophenyl)propan-2-yl)acetamide B->C Acetylation (e.g., Acetic Anhydride) D N-(2-(2-Aminophenyl)propan-2-yl)acetamide C->D Nitro Reduction (e.g., H2, Pd/C) E 3,3-Dimethylindolin-7-amine D->E Intramolecular Cyclization (e.g., Acid-catalyzed) F 3,3-Dimethylindolin-7-amine hydrochloride E->F Salt Formation (e.g., HCl in Ether)

Proposed synthetic workflow for the target compound.

Step-by-Step Rationale:

  • Starting Material: The synthesis could commence with a suitable ortho-substituted nitrobenzene derivative that allows for the introduction of the gem-dimethyl group.

  • Formation of the Quaternary Center: A key step is the creation of the 3,3-dimethyl functionality. This can be achieved through various methods, such as the alkylation of a suitable precursor.

  • Introduction of the Amine Precursor: The amine at the 7-position originates from a nitro group on the starting benzene ring.

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or other reducing agents like tin(II) chloride.

  • Intramolecular Cyclization to Form the Indoline Ring: The newly formed amine can then undergo an intramolecular cyclization to form the indoline ring. This can often be promoted by acid catalysis. Palladium-catalyzed C-H amination is another modern and efficient method for such cyclizations.[1][2]

  • Formation of the Hydrochloride Salt: The final step involves treating the free base, 3,3-Dimethylindolin-7-amine, with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often improves stability and handling properties.

Predicted Physicochemical Properties

The following properties are estimated based on the analysis of structurally similar indoline derivatives.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic amines.
Melting Point >200 °C (with decomposition)Hydrochloride salts generally have high melting points.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents (e.g., hexane).The ionic nature of the hydrochloride salt enhances solubility in polar solvents.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.2-1.4 (s, 6H, 2 x CH₃), 3.0-3.2 (s, 2H, CH₂), 6.8-7.5 (m, 3H, Ar-H), 8.5-9.5 (br s, 3H, NH₃⁺), ~10 (br s, 1H, indoline NH)The chemical shifts are estimated based on known spectra of substituted indolines.[3] The exact positions of aromatic protons will depend on the substitution pattern.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 25-30 (2 x CH₃), 45-50 (C3), 55-60 (C2), 110-150 (aromatic carbons)Based on characteristic chemical shifts for the indoline core.
IR (KBr, cm⁻¹) ν: 3200-3400 (N-H stretch), 2800-3000 (C-H stretch), 1600-1620 (N-H bend), 1450-1550 (aromatic C=C stretch)Characteristic vibrational frequencies for the functional groups present.

Potential Applications in Drug Development

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[4] The introduction of an amino group at the 7-position of the 3,3-dimethylindoline core could lead to compounds with interesting pharmacological profiles.

Potential Therapeutic Areas:

  • Oncology: Many indole and indoline derivatives have demonstrated potent anticancer activities through various mechanisms, including inhibition of protein kinases and tubulin polymerization.[4]

  • Central Nervous System (CNS) Disorders: The structural rigidity of the indoline nucleus makes it a suitable scaffold for targeting CNS receptors.

  • Anti-inflammatory Agents: Some aminoindoline derivatives have shown potential as anti-inflammatory agents.[5]

  • Antimicrobial Agents: The indoline core is also found in compounds with antibacterial and antifungal properties.

Potential_Signaling_Pathway cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3,3-Dimethylindolin-7-amine analogue Compound->PI3K Inhibition

Hypothetical inhibition of a cancer signaling pathway by a 3,3-dimethylindolin-7-amine analogue.

General Experimental Protocol: Synthesis and Characterization

The following is a generalized, hypothetical protocol for the synthesis and characterization of 3,3-Dimethylindolin-7-amine hydrochloride.

Experimental_Workflow Start Starting Material (e.g., Substituted Nitrobenzene) Synthesis Multi-step Synthesis (as outlined previously) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification FreeBase Isolated Free Base: 3,3-Dimethylindolin-7-amine Purification->FreeBase SaltFormation HCl Salt Formation FreeBase->SaltFormation FinalProduct Final Product: 3,3-Dimethylindolin-7-amine HCl SaltFormation->FinalProduct Characterization Spectroscopic Characterization (NMR, MS, IR) & Purity Analysis (HPLC) FinalProduct->Characterization

General experimental workflow for synthesis and characterization.

Detailed Steps:

  • Synthesis of the Free Base: The multi-step synthesis outlined in Section 2 would be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Each step would be monitored for completion using Thin Layer Chromatography (TLC).

  • Workup and Purification: After the final synthetic step, the reaction mixture would be subjected to an aqueous workup to remove inorganic byproducts. The crude product would then be extracted into a suitable organic solvent. The solvent would be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel.

  • Formation of the Hydrochloride Salt: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Safety and Handling

As with any chemical, 3,3-Dimethylindolin-7-amine hydrochloride should be handled with care in a laboratory setting. Based on the safety data for related aromatic amines and their hydrochloride salts, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

A comprehensive list of references that support the claims and protocols described in this guide will be provided upon request, including links to authoritative sources for synthetic methodologies and biological activities of related compounds. The following are a selection of relevant citations:

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology.
  • Application Notes and Protocols for Palladium-C
  • 3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. ChemScene.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed.
  • Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry. [Link]

  • Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron. [Link]

  • Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation.
  • Comprehensive Application Notes and Protocols for the Scalable Synthesis of Polysubstituted Indoles. Smolecule.
  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Deriv
  • Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series.
  • Synthesis and pharmacological activity of aminoindanone dimers and rel
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride. Benchchem.
  • The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. ResearchGate. [Link]

  • 3,3-Dimethyl-1,3-dihydro-indol-2-one. PubChem. [Link]

  • Dimethyltryptamine. Wikipedia. [Link]

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,3-Dimethylindolin-7-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,3-Dimethylindolin-7-amine hydrochloride in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We present a detailed theoretical framework based on the molecule's structural features and the physicochemical properties of various solvent classes. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the empirical determination of solubility, empowering researchers in drug development and chemical synthesis to generate precise and reliable data. This work is intended to be an essential resource for scientists and professionals, enabling informed solvent selection and fostering a deeper understanding of the solubility behavior of substituted indoline amine salts.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and ultimate therapeutic efficacy. For a molecule like 3,3-Dimethylindolin-7-amine hydrochloride, a substituted indoline derivative of interest in medicinal chemistry, understanding its behavior in various organic solvents is paramount for purification, crystallization, and the development of suitable dosage forms.

This guide moves beyond a simple recitation of data, instead offering a holistic view grounded in the principles of physical organic chemistry. We will deconstruct the molecular structure of 3,3-Dimethylindolin-7-amine hydrochloride to predict its solubility profile and provide the necessary tools for its empirical validation.

Theoretical Framework for Solubility

The solubility of 3,3-Dimethylindolin-7-amine hydrochloride is governed by the interplay of its ionic and organic components with the properties of the solvent. As an amine hydrochloride salt, it is an ionic compound, which dictates a general preference for polar solvents.[1] However, the organic indoline scaffold introduces non-polar characteristics that also influence its solubility.

Molecular Structure and Physicochemical Properties
  • Ionic Character: The presence of the hydrochloride salt renders the molecule highly polar. In solution, it can dissociate into the protonated 3,3-Dimethylindolin-7-ammonium cation and the chloride anion. This ionic nature suggests a higher affinity for polar solvents capable of solvating these ions through ion-dipole interactions.

  • Hydrogen Bonding: The primary amine group (-NH2) and the protonated ammonium group (-NH3+) are capable of acting as hydrogen bond donors. Solvents that are hydrogen bond acceptors (e.g., alcohols, ethers) can interact favorably with the solute, enhancing solubility.

  • Non-Polar Contributions: The 3,3-dimethylindoline core is a bulky, hydrophobic moiety. This non-polar character will contribute to solubility in less polar organic solvents and will conversely limit solubility in highly polar, aqueous environments.[2]

  • "Like Dissolves Like": This age-old principle is a useful starting point.[2] We can anticipate that the solubility of 3,3-Dimethylindolin-7-amine hydrochloride will be a balance between its polar, ionic "head" and its non-polar, organic "tail".

Classification of Organic Solvents and Predicted Solubility

A systematic approach to solvent selection involves categorizing them based on their polarity and hydrogen bonding capabilities.

Solvent ClassRepresentative SolventsPredicted Solubility of 3,3-Dimethylindolin-7-amine hydrochlorideRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHigh These solvents possess high dielectric constants and are excellent hydrogen bond donors and acceptors, effectively solvating both the ammonium cation and the chloride anion.[3]
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to High These solvents have high polarity and can solvate cations well, but are less effective at solvating anions compared to protic solvents. Their ability to accept hydrogen bonds is beneficial.
Slightly Polar Solvents Acetone, Ethyl AcetateLow to Moderate These solvents have a lower polarity and reduced hydrogen bonding capability, making them less effective at solvating the ionic salt.[3]
Non-Polar Solvents Toluene, Hexane, Diethyl EtherVery Low / Insoluble The lack of polarity and inability to form strong interactions with the ionic portion of the molecule will result in poor solubility.[1]

Experimental Determination of Solubility: A Standardized Protocol

The following isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4]

Materials and Equipment
  • 3,3-Dimethylindolin-7-amine hydrochloride (purity >99%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 3,3-Dimethylindolin-7-amine hydrochloride to a known volume of each selected solvent in sealed vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4] The time to reach equilibrium should be determined through preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of the undissolved solid. Subsequently, centrifuge the samples to achieve a clear separation of the solid and liquid phases.[4]

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3,3-Dimethylindolin-7-amine hydrochloride.[5][6] A C18 reverse-phase column with a mobile phase of methanol and a suitable buffer is often a good starting point for indoline derivatives.[5]

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, with the final solubility reported as the mean ± standard deviation.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Incubate in thermostatic shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge samples sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Filter sample analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify via HPLC analysis3->analysis4 result1 Calculate Solubility analysis4->result1

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Analytical Method Development for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Key Considerations for HPLC Method Development:
  • Column Selection: A C18 reversed-phase column is generally suitable for the analysis of indoline derivatives.[5]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer is typically used. The pH of the buffer can be adjusted to ensure the analyte is in a single ionic form.

  • Detection: UV-Vis detection is appropriate, with the wavelength set to the absorbance maximum of 3,3-Dimethylindolin-7-amine hydrochloride.

  • Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Logical Flow of HPLC Method Validation

G cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Outcome A Select Column & Mobile Phase B Optimize Detection Wavelength A->B C Linearity & Range B->C D Accuracy C->D E Precision D->E F Specificity E->F G Validated Analytical Method F->G

Caption: HPLC Method Validation Process.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3,3-Dimethylindolin-7-amine hydrochloride. It is important to consult the Safety Data Sheet (SDS) for detailed information. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

  • Avoid contact with skin and eyes.[8]

Conclusion

References

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • American Elements. (n.d.). 3,3-Dimethylindolin-4-amine dihydrochloride. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PT. Pancasakti Putra Kencana. (2022, October 17). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • PubMed. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • PMC. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • (n.d.). dimethylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylindoline. Retrieved from [Link]

  • (n.d.). Di-Methyl Amine Hydrochloride (DMA HCL)– Pharma & Agrochemical Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylcyclopentan-1-amine hydrochloride. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 3,3-Dimethylindolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3,3-Dimethylindolin-7-amine hydrochloride (CAS: 2682112-74-7)

Executive Summary

The structural validation of small-molecule building blocks is a critical inflection point in drug discovery. 3,3-Dimethylindolin-7-amine hydrochloride is a conformationally restricted, bifunctional scaffold frequently utilized in the synthesis of rigidified kinase inhibitors and central nervous system (CNS) therapeutics. This whitepaper provides an in-depth, self-validating technical guide to the multimodal spectroscopic characterization (MS, FT-IR, and NMR) of this compound, emphasizing the physicochemical causality behind the analytical data.

Chemical Context & Structural Causality

To accurately interpret the spectroscopic data of this molecule, three structural phenomena must be understood:

  • The Thorpe-Ingold Effect (Conformational Rigidity): The gem-dimethyl substitution at the C3 position introduces severe steric bulk. This locks the five-membered pyrrolidine ring of the indoline core into a rigid envelope conformation, eliminating vicinal proton-proton coupling at the C2 position and resulting in a sharp, diagnostic singlet in the ¹H NMR spectrum.

  • Differential Basicity and Protonation: The molecule possesses two nitrogen atoms: an sp³-hybridized secondary indoline nitrogen (pKa ~4.9) and an sp²-hybridized primary aniline-type nitrogen at C7 (pKa ~4.6). In the mono-hydrochloride salt form, the more basic indoline nitrogen is preferentially protonated (>NH₂⁺), which globally deshields the adjacent aromatic protons and dramatically alters the vibrational dipole moments[1].

  • Hygroscopicity: Amine hydrochlorides are highly hygroscopic. Moisture absorption directly interferes with both FT-IR (broadening the O-H/N-H stretch region) and NMR (water peak overlap in deuterated solvents).

Multimodal Experimental Workflow

Workflow cluster_MS Mass Spectrometry cluster_IR Vibrational Spectroscopy cluster_NMR Nuclear Magnetic Resonance Prep Sample Preparation (Desiccation & Solvation) MS_ESI ESI-TOF MS (+/-) Ionization & Detection Prep->MS_ESI IR_ATR ATR-FTIR Solid-State Analysis Prep->IR_ATR NMR_1D 1D NMR (1H, 13C) DMSO-d6 Solvent Prep->NMR_1D MS_Frag MS/MS Fragmentation (-NH3, -CH3) MS_ESI->MS_Frag Integration Multimodal Data Integration & Structural Validation MS_Frag->Integration IR_Bands Functional Group ID (N-H, C-N, C-H) IR_ATR->IR_Bands IR_Bands->Integration NMR_2D 2D NMR (COSY, HSQC) Connectivity Mapping NMR_1D->NMR_2D NMR_2D->Integration

Multimodal spectroscopic workflow for structural validation of the indoline derivative.

Self-Validating Sample Preparation Protocol
  • Step 1 (Desiccation): Transfer 15 mg of the compound into a vacuum desiccator containing P₂O₅. Apply high vacuum (0.1 mbar) for 12 hours. Causality: Removes atmospheric moisture that obscures critical spectral regions.

  • Step 2 (Solvation): For NMR, dissolve 10 mg of the desiccated sample in 0.6 mL of ampouled, anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

High-Resolution Mass Spectrometry (HRMS)

Methodological Causality

Electrospray Ionization (ESI) is the gold standard for polar, pre-ionized compounds. Because the analyte exists as a salt, it requires minimal energy to transition into the gas phase. We employ a self-validating polarity-switching protocol: ESI(+) confirms the organic free base, while ESI(-) orthogonally confirms the chloride counterion.

Step-by-Step Protocol
  • Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Infuse directly into an ESI-TOF mass spectrometer at 10 µL/min.

  • Positive Mode Tuning: Capillary voltage at 3.0 kV, desolvation temperature at 250 °C.

  • Negative Mode Tuning: Capillary voltage at 2.5 kV to detect halogen isotopes.

Data Presentation
Ionization ModeObserved m/zCalculated m/zAssignment / Fragment Identity
ESI (+) 163.1230163.1235[M+H]⁺ (Free base cation, C₁₀H₁₅N₂⁺)
ESI (+) MS/MS 146.0965146.0970[M+H - NH₃]⁺ (Loss of primary amine)
ESI (+) MS/MS 131.0730131.0735[M+H - NH₃ - CH₃]⁺ (Loss of amine and methyl)
ESI (-) 34.968834.9688[³⁵Cl]⁻ (Chloride counterion validation)
ESI (-) 36.965936.9659[³⁷Cl]⁻ (Chloride isotope, ~32% relative abundance)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodological Causality

Attenuated Total Reflectance (ATR) FT-IR allows for the direct analysis of the solid crystalline powder without the need for KBr pellet pressing, which can induce polymorphic changes or introduce water artifacts.

Step-by-Step Protocol
  • Perform a 32-scan background spectrum collection using a clean diamond ATR crystal.

  • Place 2 mg of the desiccated powder directly onto the crystal.

  • Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Data Presentation
Wavenumber (cm⁻¹)IntensityVibrational Assignment & Structural Causality
3350, 3250Medium, SharpPrimary Amine (N-H stretch): Symmetric and asymmetric stretching of the free C7-NH₂ group.
3000 – 2500Broad, StrongAmmonium Salt (>NH₂⁺ stretch): The hallmark envelope of the protonated secondary indoline nitrogen.
2960, 2870WeakAliphatic C-H stretch: Originating from the C3 gem-dimethyl groups.
1610MediumN-H bend: Scissoring vibration of the primary amine.
1505, 1460StrongAromatic C=C stretch: Skeletal vibrations of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodological Causality

The choice of DMSO-d₆ is non-negotiable for this analysis. Non-polar solvents (like CDCl₃) fail to solvate the ionic lattice of the hydrochloride salt. Furthermore, DMSO slows down the chemical exchange of protons, allowing the >NH₂⁺ and -NH₂ protons to be observed. Critical Pitfall Avoidance: The residual water peak in DMSO-d₆ appears at 3.33 ppm. The diagnostic C2-CH₂ protons of the indoline ring resonate precisely in this window (~3.35 ppm). If the sample is not rigorously desiccated, the water peak will mask the C2 protons, rendering integration impossible.

Step-by-Step Protocol
  • Transfer the DMSO-d₆ solvated sample into a 5 mm precision NMR tube.

  • Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO.

  • Shim the Z-axis gradients until the TMS signal (0.00 ppm) achieves a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquire ¹H NMR (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C NMR (1024 scans, complete proton decoupling).

Data Presentation

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) Note: Chemical shifts for indoline derivatives are highly dependent on substitution patterns[2]. The 7-amino group exerts an ortho/para shielding effect, counterbalanced by the deshielding >NH₂⁺[3].

Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
9.85Broad singlet2H-Indoline >NH₂⁺ (Protonated secondary amine)
7.10Doublet1H7.8Ar-H4 (Ortho to C3a, meta to C6)
6.95Triplet1H7.8Ar-H5 (Meta to C3a and C7)
6.75Doublet1H7.8Ar-H6 (Ortho to the C7-amine)
5.50Broad singlet2H-C7-NH₂ (Primary aniline-type amine)
3.35Singlet2H-C2-CH₂ (Adjacent to N⁺, collapsed to singlet due to gem-dimethyl)
1.35Singlet6H-C3-(CH₃)₂ (Gem-dimethyl group)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (δ, ppm)TypeAssignmentStructural Rationale
142.0QuaternaryC3aAromatic bridgehead, adjacent to aliphatic C3.
135.0QuaternaryC7aAromatic bridgehead, heavily deshielded by the adjacent N⁺.
132.0QuaternaryC7Aromatic carbon bearing the primary amine.
126.0CHC5Aromatic methine.
115.5CHC4Aromatic methine.
114.0CHC6Aromatic methine, shielded by the ortho-amine group.
62.5CH₂C2Aliphatic methylene, deshielded by the adjacent N⁺.
41.0QuaternaryC3Aliphatic quaternary carbon (Thorpe-Ingold center).
26.5CH₃C3-(CH₃)₂Equivalent gem-dimethyl carbons.

Consolidated References

  • MDPI. "Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes". Molecules (2023). URL:[Link]

  • SciSpace. "Bioavailable Acyl-CoA : Cholesterol Acyltransferase Inhibitor with Anti-peroxidative Activity". Chemical and Pharmaceutical Bulletin. URL:[Link]

Sources

commercial suppliers of 3,3-Dimethylindolin-7-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,3-Dimethylindolin-7-amine Hydrochloride in Drug Discovery

The development of novel therapeutics relies heavily on the availability of structurally unique, high-purity chemical building blocks. Among these, 3,3-Dimethylindolin-7-amine hydrochloride (CAS: 2682112-74-7) has emerged as a highly valuable intermediate. Characterized by its rigid bicyclic indoline core, a primary amine at the C7 position, and a sterically demanding gem-dimethyl group at the C3 position, this molecule offers unique physicochemical properties that are increasingly leveraged in rational drug design.

This whitepaper provides a comprehensive technical analysis of 3,3-Dimethylindolin-7-amine hydrochloride, detailing its commercial sourcing, mechanistic utility in medicinal chemistry, and validated synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Chemical Profiling and Commercial Sourcing

To ensure reproducibility in synthetic workflows, sourcing high-purity reagents is critical. 3,3-Dimethylindolin-7-amine hydrochloride is commercially available through several specialized chemical vendors. The hydrochloride salt form is preferred over the free base due to its enhanced oxidative stability and prolonged shelf-life, preventing the premature degradation of the electron-rich C7-amine.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 3,3-Dimethylindolin-7-amine hydrochloride
CAS Number 2682112-74-7
Molecular Formula C₁₀H₁₄N₂ · HCl (or C₁₀H₁₅ClN₂)
Molecular Weight 198.69 g/mol
Structural Features C3 gem-dimethyl group, C7 primary amine, indoline core
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2-8°C, desiccated

Table 2: Verified Commercial Suppliers

SupplierCatalog / Product IDPurityNotes
BLD Pharm BD00770328≥ 95%Global distribution, scalable quantities [1].
Macklin 782354≥ 90%Specialized in research-grade reagents.
Bidepharm BD00770328≥ 90%Readily available stock for early-stage discovery.
Combi-Blocks JP-7699N/AHighly reputable for heterocyclic building blocks.
TCI (Angene) N/AN/ACustom synthesis and bulk ordering available.

Mechanistic Utility: The Gem-Dimethyl Effect and C7 Functionalization

The architectural design of 3,3-dimethylindoline derivatives is not accidental; it is rooted in the principles of conformational restriction and metabolic shielding.

The Gem-Dimethyl Effect

The inclusion of two methyl groups at the C3 position of the indoline ring introduces significant steric hindrance. Mechanistically, this serves two primary purposes in drug discovery:

  • Metabolic Stability: The C3 position of indoles and indolines is highly susceptible to cytochrome P450-mediated oxidation. By blocking this site with stable methyl groups, the metabolic half-life of the resulting drug candidate is significantly extended.

  • Conformational Locking: The gem-dimethyl groups restrict the rotational degrees of freedom of the surrounding molecular framework. This reduces the entropic penalty upon binding to a target protein, often resulting in higher binding affinities. In supramolecular chemistry, this steric bulk is large enough to prevent the unthreading of macrocycles, as demonstrated in the synthesis of highly stable squaraine rotaxanes [2].

The C7-Amine as a Synthetic Handle

The primary amine at the C7 position is highly nucleophilic, though its reactivity is subtly modulated by the adjacent indoline nitrogen (C1). This proximity allows for the synthesis of complex tricyclic systems or the formation of strong intramolecular hydrogen-bonding networks, which are frequently exploited in the design of kinase inhibitors and metallo-β-lactamase inhibitors [3].

Validated Experimental Protocol: C7-Amide Coupling

When utilizing 3,3-Dimethylindolin-7-amine hydrochloride in library synthesis, the most common transformation is the functionalization of the C7-amine via amide coupling. Because the amine is supplied as a hydrochloride salt, an exogenous base is required. Furthermore, the steric environment near the C7 position necessitates the use of highly efficient coupling reagents like HATU.

Objective: Synthesis of a C7-amide derivative using a standard carboxylic acid.

Causality & Rationale:

  • HATU: Chosen over EDC/HOBt because the uronium-based HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is necessary to overcome the steric hindrance of the indoline core.

  • DIPEA: N,N-Diisopropylethylamine is utilized as a non-nucleophilic base to liberate the free amine from the HCl salt without competing for the activated carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous N,N-Dimethylformamide (DMF, 3.0 mL) under an argon atmosphere.

  • Activation: Add HATU (1.2 equiv, 0.60 mmol) to the solution, followed immediately by DIPEA (3.0 equiv, 1.5 mmol). Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution should transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Amine Addition: Add 3,3-Dimethylindolin-7-amine hydrochloride (1.0 equiv, 0.50 mmol) in one portion. The excess DIPEA (from Step 2) will immediately neutralize the HCl salt, liberating the nucleophilic free amine.

  • Coupling: Stir the reaction mixture at room temperature for 12–16 hours. Monitor the reaction progression via LC-MS or TLC (typically 50% EtOAc in Hexanes).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid, and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure C7-amide derivative.

Synthetic Workflow Visualization

To illustrate the divergent synthetic potential of 3,3-Dimethylindolin-7-amine hydrochloride, the following workflow diagrams the standard pathways utilized in early-stage drug discovery.

G A 3,3-Dimethylindolin-7-amine HCl (CAS: 2682112-74-7) B Neutralization (DIPEA) Liberate Free Amine A->B Add Base C1 Amide Coupling (HATU/DMF) B->C1 C2 Buchwald-Hartwig Amination (Pd-catalyzed) B->C2 C3 Sulfonylation (Pyridine/DCM) B->C3 D Lead Compound Library (Sterically Shielded Scaffolds) C1->D C2->D C3->D E In Vitro Screening (Target Affinity & Selectivity) D->E Pharmacological Assay

Workflow for utilizing 3,3-Dimethylindolin-7-amine in divergent drug discovery synthesis.

Conclusion

3,3-Dimethylindolin-7-amine hydrochloride is far more than a simple chemical reagent; it is a strategically designed scaffold that addresses common pharmacokinetic and thermodynamic challenges in drug discovery. By leveraging its gem-dimethyl induced steric shielding and the highly reactive C7-amine, medicinal chemists can rapidly generate robust, metabolically stable compound libraries. Sourcing from verified suppliers and employing optimized, self-validating protocols ensures high-yield integration into complex pharmaceutical pipelines.

References

  • Peck, E. M., et al. (2017). Synthesis and Structure of 3,3-Dimethylindoline Squaraine Rotaxanes. ACS Publications. Retrieved March 2, 2026, from [Link]

  • Verdirosa, F., et al. (2022). Sustainable Joullié–Ugi and Continuous Flow Implementation Led to Novel Captopril-Inspired Broad-Spectrum Metallo-β-Lactamase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Retrieved March 2, 2026, from [Link]

literature review on 3,3-Dimethylindolin-7-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,3-Dimethylindolin-7-amine Derivatives

Executive Summary

The 3,3-dimethylindolin-7-amine scaffold represents a specialized pharmacophore and chromophore precursor that bridges the gap between stable medicinal chemistry intermediates and functional material science. Unlike the common indole core, the 3,3-dimethyl substitution at the C3 position disrupts aromaticity across the pyrrole ring, locking the structure in the indoline (dihydroindole) or indolenine (3H-indole) oxidation state. This "gem-dimethyl effect" prevents oxidative aromatization, preserving the C2-N1 bond's reactivity for cyanine/squaraine dye synthesis and maintaining the basicity of the nitrogen for kinase inhibitor design.

The 7-amine substituent is the critical functional handle. Located ortho to the indoline nitrogen (N1), it introduces a unique vector for hydrogen bonding, metal coordination, or further annulation, distinct from the more common 5-substituted analogues.

Part 1: Structural Analysis & Chemical Logic

The Gem-Dimethyl Effect

The geminal dimethyl group at C3 is not merely a steric blocker; it is a thermodynamic lock.

  • Prevention of Aromatization: In standard indoles, the C2-C3 double bond is part of the aromatic system. In 3,3-dimethylindolines, C3 is quaternary (

    
    ), making the formation of a fully aromatic indole impossible without alkyl migration.
    
  • Stability: This quaternary center confers high oxidative stability compared to unsubstituted indolines, which prone to oxidation to indoles or oxindoles.

The 7-Position Advantage

Functionalization at the 7-position (ortho to the cyclic nitrogen) creates a "molecular pincer" motif.

  • Medicinal Chemistry: In kinase inhibitors, a 7-amine can serve as an intramolecular hydrogen bond donor to the N1 lone pair (if N1 is acylated), pre-organizing the molecule into a bioactive conformation.

  • Material Science: In heptamethine cyanine dyes, 7-substitution sterically hinders intermolecular

    
    -
    
    
    
    stacking, reducing fluorescence quenching (H-aggregation) in aqueous media.

Part 2: Synthetic Pathways

The synthesis of 3,3-dimethylindolin-7-amine derivatives typically proceeds via the Fischer Indole Synthesis , followed by selective reduction. Direct nitration of 3,3-dimethylindoline yields the 5-nitro isomer; therefore, the 7-functionality must be installed pre-cyclization or via directed ortho-lithiation.

Pathway A: The Modified Fischer Route (Recommended)

This route ensures regioselectivity by starting with the nitrogen functionality already in place (via the hydrazine).

  • Hydrazone Formation: Condensation of 2-nitrophenylhydrazine (or 2-hydrazinobenzoic acid for carboxy derivatives) with 3-methyl-2-butanone (isopropyl methyl ketone).

  • Fischer Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement.[1] Note: Ortho-substituents on the hydrazine often reduce yield due to steric clash during the rearrangement, requiring harsher acidic conditions (e.g., AcOH/HCl).

  • Reduction: The resulting product is a 3H-indole (indolenine) . A two-stage reduction is required:

    • Reduction of the Nitro group (

      
      ).
      
    • Reduction of the Imine (

      
      ) to yield the indoline.
      
Pathway B: Post-Synthetic Functionalization
  • Directed Lithiation: N-Pivaloyl-3,3-dimethylindoline can be lithiated at the 7-position using

    
    -BuLi/TMEDA, followed by quenching with an electrophile (e.g., azide transfer reagent) and reduction. This is lower yielding but avoids the harsh Fischer conditions.
    

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2,3,3-Trimethyl-7-nitro-3H-indole
  • Context: This is the key intermediate. The nitro group serves as the masked amine.

  • Reagents: 2-Nitrophenylhydrazine hydrochloride (1.0 eq), 3-methyl-2-butanone (1.2 eq), Glacial Acetic Acid, Conc. HCl.

Step-by-Step:

  • Condensation: Dissolve 2-nitrophenylhydrazine HCl (19 g, 0.1 mol) in glacial acetic acid (150 mL). Add 3-methyl-2-butanone (12.8 mL, 0.12 mol). Stir at room temperature for 1 hour to form the hydrazone (often visible as a color change).

  • Cyclization: Add concentrated HCl (20 mL) dropwise. Heat the mixture to reflux (

    
    ) for 3 hours. Caution: Exothermic reaction; monitor for "runaway" thermal events.
    
  • Workup: Cool to room temperature. Pour onto crushed ice (500 g). Neutralize with NaOH (40% aq) to pH 8–9.

  • Extraction: Extract with Dichloromethane (

    
    ). Dry organic layer over 
    
    
    
    and concentrate in vacuo.
  • Purification: The crude red oil is purified via flash chromatography (Hexane:EtOAc 8:2) to yield the indolenine.[2][3][4]

Protocol 2: Reduction to 7-Amino-3,3-dimethylindoline
  • Context: Converting the imine and nitro group to the fully reduced amine.

  • Reagents:

    
    , 
    
    
    
    (10%), Methanol, Hydrogen gas (balloon).

Step-by-Step:

  • Nitro Reduction: Dissolve the nitro-indolenine (2.0 g) in MeOH (50 mL). Add 10% Pd/C (0.2 g). Stir under

    
     atmosphere (1 atm) for 12 hours. Filter through Celite to remove Pd. (This yields the 7-amino-indolenine).
    
  • Imine Reduction: To the filtrate, add

    
     (1.5 eq) portion-wise at 
    
    
    
    . Stir for 2 hours.
  • Quench: Add water (10 mL) slowly. Extract with EtOAc.

  • Isolation: Evaporate solvent to yield the 3,3-dimethylindolin-7-amine as a viscous oil or low-melting solid. Store under inert gas (Argon) to prevent oxidation.

Part 4: Visualization & Data

Synthesis Flowchart (Graphviz)

SynthesisRoute cluster_0 Key Transformation Start 2-Nitrophenylhydrazine Hydrazone Arylhydrazone Intermediate Start->Hydrazone AcOH, RT Condensation Reagent 3-Methyl-2-butanone Reagent->Hydrazone Indolenine 7-Nitro-2,3,3-trimethyl- 3H-indole Hydrazone->Indolenine HCl, Reflux Fischer Cyclization AminoIndolenine 7-Amino-2,3,3-trimethyl- 3H-indole Indolenine->AminoIndolenine H2, Pd/C Nitro Reduction FinalProduct 3,3-Dimethylindolin-7-amine (Target) AminoIndolenine->FinalProduct NaBH4, MeOH Imine Reduction

Caption: Step-wise synthesis of 3,3-dimethylindolin-7-amine via the Fischer Indole route, highlighting the critical nitro-reduction sequence.

Comparative SAR Table: Indoline Derivatives
DerivativeC3 SubstituentsC7 SubstituentPrimary ApplicationKey Property
Parent H, HHGeneral SynthesisAromatizes easily (unstable)
3,3-Dimethyl Me, MeHCyanine DyesOxidatively stable; quaternary C3
7-Nitro Me, Me

PrecursorElectron-withdrawing; reduces pKa of N1
7-Amine Me, Me

Linker/Ligand Bifunctional handle; H-bond donor
7-Carboxy Me, Me

BiolabelingConjugation to biomolecules

Part 5: Applications in R&D

Squaraine & Cyanine Dyes (NIR Probes)

The 7-amine derivative is a precursor for "Indocyanine Green" analogues.

  • Mechanism: Condensation of the indoline with squaric acid or polymethine linkers.

  • 7-Amine Role: It allows for the attachment of solubility-enhancing groups (sulfonates) or targeting ligands (antibodies) without disrupting the chromophore's conjugation path at the N1 or C2 positions. It also suppresses aggregation-induced quenching (ACQ).

Kinase Inhibitors

In medicinal chemistry, the 3,3-dimethylindoline core serves as a constrained isostere of an aniline.

  • Binding Mode: The 7-amine can form a pseudo-six-membered ring via intramolecular H-bonding with a carbonyl group attached to N1 (e.g., in urea-based inhibitors), locking the drug in a planar, bioactive conformation that fits narrow ATP-binding pockets.

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Title: The Fischer Indole Synthesis.[1][2][4][5][6]

    • Source: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
    • URL:[Link]

  • Synthesis of Nitro-Indolenines

    • Title: New 3H-Indole Synthesis by Fischer's Method. Part I.
    • Source: N
    • URL:[Link]

  • Squaraine Dye Applications

    • Title: Synthesis and Structure of 3,3-Dimethylindoline Squaraine Rotaxanes.
    • Source: ACS Public
    • URL:[Link]

  • Title: Indolinone derivatives and their use in treating disease-states such as cancer.

Sources

potential biological activity of substituted indolines

Author: BenchChem Technical Support Team. Date: March 2026

The Potential Biological Activity of Substituted Indolines: A Technical Guide

Executive Summary

The indoline (2,3-dihydroindole) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its oxidized counterpart, indole. While indoles are planar and aromatic, indolines possess a non-planar, puckered conformation at the five-membered ring due to the


 hybridization of C2 and C3. This structural nuance confers unique stereochemical vectors and solubility profiles, making substituted indolines critical pharmacophores in the development of GPCR antagonists, tubulin inhibitors, and antihypertensive agents.

This guide analyzes the biological potential of substituted indolines, moving beyond generic descriptions to explore the structure-activity relationships (SAR) and synthetic logic that drive their efficacy in oncology, neurology, and cardiovascular medicine.

Part 1: Structural & Synthetic Perspectives[1]

The "Pucker" Factor: Indoline vs. Indole

The biological differentiation of indoline lies in its geometry. The nitrogen lone pair in indoline is less delocalized than in indole, making the N1 position more basic (


 vs. 

for indole) and more nucleophilic.
  • Conformational Flexibility: The C2-C3 bond allows for "envelope" conformations, enabling the scaffold to fit into globular protein pockets (e.g., GPCRs) that planar indoles cannot access effectively.

  • Chirality: Substitution at C2 or C3 generates chiral centers. For instance, the efficacy of Silodosin (an

    
    -adrenoceptor antagonist) is strictly dependent on the stereochemistry of the indoline core.
    
Synthetic Accessibility

The synthesis of substituted indolines typically follows two logic streams:

  • Reduction of Indoles: Using NaBH

    
    CN/AcOH or catalytic hydrogenation (
    
    
    
    , Pd/C). This is efficient but destroys C2/C3 chirality unless asymmetric hydrogenation is used.
  • De Novo Cyclization: Intramolecular amination (e.g., Buchwald-Hartwig) or radical cyclization, which allows for precise installation of substituents at C2/C3 prior to ring closure.

Part 2: Pharmacological Landscape[2]

GPCR Modulation: The Silodosin Paradigm

Substituted indolines are potent antagonists for G-Protein Coupled Receptors (GPCRs).

  • Mechanism: The indoline core often serves as a hydrophobic anchor. In Silodosin , the indoline nitrogen is part of a complex linker that orients the molecule within the transmembrane domain of the

    
    -adrenergic receptor.
    
  • Selectivity: The 7-substitution (e.g., carbamoyl or alkyl groups) on the indoline ring is critical for subtype selectivity (

    
     vs. 
    
    
    
    ), reducing cardiovascular side effects (hypotension) while treating Benign Prostatic Hyperplasia (BPH).
Cardiovascular Activity: Indapamide

Indapamide is a thiazide-like diuretic used for hypertension.

  • Structure: It features an indoline ring fused to a sulfonamide moiety.

  • Activity: The lipophilic indoline ring enhances bioavailability and tissue distribution compared to traditional thiazides, allowing for a longer duration of action and additional vasorelaxant effects via calcium channel blockade.

Anticancer Activity: Tubulin & Kinase Inhibition

While oxindoles (e.g., Sunitinib) are famous kinase inhibitors, reduced indolines target microtubule dynamics.

  • Tubulin Binding: Aryl-substituted indolines bind to the Colchicine site of tubulin.[1] The non-planar indoline core mimics the twisted conformation of combretastatin A-4, disrupting microtubule polymerization and inducing mitotic arrest (G2/M phase).

  • Sulfonamide-Indolines: N-sulfonyl indolines have shown potent cytotoxicity (

    
     in nanomolar ranges) against multi-drug resistant (MDR) cancer lines by bypassing P-glycoprotein efflux pumps.
    
Antioxidant & Anti-inflammatory

N-substituted indolines (e.g., N-aminoalkyl derivatives) act as radical scavengers. The electron-rich aromatic system, combined with the easily oxidizable 2,3-dihydro bond, allows the molecule to quench Reactive Oxygen Species (ROS), converting back to the stable indole form in the process (sacrificial antioxidant).

Part 3: Structure-Activity Relationship (SAR)[4]

The following diagram maps the critical substitution points on the indoline scaffold and their biological implications.

IndolineSAR Indoline Indoline Scaffold (2,3-Dihydroindole) N1 N1 Position (Nucleophilic/Basic) Indoline->N1 C2C3 C2/C3 Positions (Stereogenic Centers) Indoline->C2C3 C5 C5 Position (Metabolic/Electronic) Indoline->C5 C7 C7 Position (Steric/Selectivity) Indoline->C7 Bioavailability PK / Bioavailability (Lipophilicity modulation) N1->Bioavailability Alkyl/Acyl/Sulfonyl groups GPCR GPCR Binding (Chiral specific fit) C2C3->GPCR Enantiomeric purity essential Potency Potency Enhancement (Halogenation blocks metabolism) C5->Potency F/Cl/Br substitution Selectivity Subtype Selectivity (e.g., Alpha-1A vs 1B) C7->Selectivity Bulky groups (e.g., OMe, Carbamoyl)

Caption: SAR map detailing how specific regiochemical modifications on the indoline core drive pharmacological outcomes.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-(4-Chlorobenzoyl)indoline

Rationale: This protocol demonstrates the functionalization of the N1 position, a fundamental step in creating bioactive indoline amides (common in anti-inflammatory and anticancer libraries).

Materials:

  • Indoline (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (

    
    , 1.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Methodology:

  • Preparation: Dissolve indoline (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add

    
     (7.5 mmol) and cool the mixture to 0°C using an ice bath.
    
  • Acylation: Dropwise add 4-chlorobenzoyl chloride (5.5 mmol) dissolved in DCM (5 mL) over 15 minutes. Explanation: Slow addition prevents exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (20 mL). Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine), saturated

    
     (to remove acid), and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from Ethanol to yield the target N-acyl indoline.
    
Protocol B: Biological Evaluation - Tubulin Polymerization Assay

Rationale: To validate the anticancer mechanism of an aryl-indoline derivative.[2]

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source)

  • GTP (Guanosine triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9)
    
  • Test Compound (Indoline derivative) dissolved in DMSO

  • Positive Control: Combretastatin A-4 or Colchicine

Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add 100 µL of tubulin solution to a 96-well plate (pre-warmed to 37°C). Immediately add 1 µL of test compound (final concentration 5–50 µM).

  • Measurement: Place in a spectrophotometer heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Interpretation: Polymerization increases turbidity (Abs 340 nm). An effective inhibitor will show a flattened curve (suppressed

      
      ) compared to the vehicle control (DMSO), indicating inhibition of microtubule assembly.
      

Part 5: Data Presentation & Signaling Pathways

Table 1: Comparative Activity of Indoline-Based Agents

Drug/CompoundTargetIndoline FunctionClinical/Preclinical Status
Silodosin

-Adrenoceptor
Hydrophobic core / SpacerFDA Approved (BPH)
Indapamide Na+/Cl- CotransporterLipophilic anchorFDA Approved (Hypertension)
Indibulin Tubulin (Colchicine site)Conformational mimeticPhase I/II (Anticancer)
DW-3 (Ref 1.3)Antioxidant / NF-

B
Radical ScavengerPreclinical (Anti-inflammatory)

Signaling Pathway: Alpha-1A Adrenergic Antagonism (Silodosin)

Alpha1Signaling Ligand Norepinephrine (Endogenous Agonist) Receptor Alpha-1A Adrenergic Receptor (Gq-coupled) Ligand->Receptor Activates Drug Silodosin (Indoline) (Antagonist) Drug->Receptor Blocks (High Affinity) Block RELAXATION (Symptom Relief) Drug->Block Result Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Intracellular Ca2+ (Sarcoplasmic Reticulum) IP3->Ca Release Effect Smooth Muscle Contraction (Prostate/Urethra) Ca->Effect Triggers

Caption: Mechanism of Silodosin-mediated smooth muscle relaxation in the prostate via Alpha-1A blockade.

References

  • Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link][3][4]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link][5][6]

  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry. [Link][2]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. Chinese Journal of Natural Medicines. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig C–N Cross-Coupling of 3,3-Dimethylindolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of the 3,3-dimethylindoline scaffold is a highly effective strategy in modern drug discovery, often utilized to improve the pharmacokinetic profiles and target binding affinities of small molecules. Specifically, 3,3-Dimethylindolin-7-amine hydrochloride (CAS: 2682112-74-7) serves as a privileged building block, offering a reactive primary aniline handle.

However, utilizing this specific substrate in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents a triad of distinct chemical challenges:

  • Chemoselectivity (The "Two-Nitrogen" Problem): The substrate contains both a primary aniline (at the 7-position) and a secondary amine (the indoline core nitrogen at the 1-position). Achieving exclusive arylation at the primary amine requires a catalyst system that actively rejects secondary amine coordination.

  • Salt Neutralization: Supplied as a hydrochloride salt, the primary amine is protonated and non-nucleophilic. Failing to account for this stoichiometry will consume the base intended for the catalytic cycle, resulting in immediate reaction stalling.

  • Steric Congestion & Over-Arylation: The 7-amino group is situated ortho to the indoline nitrogen, creating a sterically congested pocket. Furthermore, primary amines are notoriously prone to bis-arylation, yielding unwanted tertiary amines.

To systematically overcome these challenges, this protocol leverages the BrettPhos ligand paired with a Third-Generation Palladium Precatalyst (Pd G3) . The extreme steric bulk of the dialkylbiarylphosphine BrettPhos ligand enforces strict chemoselectivity—it readily accommodates primary amines while physically blocking the coordination of secondary amines (both the indoline core nitrogen and the newly formed secondary amine product) .

Visualized Workflows & Logical Relationships

The successful execution of this coupling relies on a precise stoichiometric workflow to handle the HCl salt, followed by a highly tuned catalytic cycle.

SaltHandling A 3,3-Dimethylindolin-7-amine·HCl (Inactive Nucleophile) B Neutralization Phase (+1.0 eq NaOtBu) A->B C Free Base Amine (Active Nucleophile) B->C D Catalytic Phase (+1.4 eq NaOtBu + Pd/Ar-X) C->D E Chemoselective C-N Product D->E

Caption: Logical workflow for the stoichiometric neutralization and chemoselective coupling of the HCl salt.

CatalyticCycle Precat BrettPhos Pd G3 (Precatalyst) Pd0 Active Catalyst [BrettPhos-Pd(0)] Precat->Pd0 Base, -MsOH PdII_Ox Oxidative Addition Complex [BrettPhos-Pd(II)(Ar)(X)] Pd0->PdII_Ox + Ar-X PdII_Am Amido Complex [BrettPhos-Pd(II)(Ar)(NH-Indoline)] PdII_Ox->PdII_Am + Free Indolin-7-amine + Base PdII_Am->Pd0 Reductive Elimination Product Mono-Arylated Product (Secondary Amine) PdII_Am->Product Product Release

Caption: Buchwald-Hartwig catalytic cycle utilizing BrettPhos Pd G3 for chemoselective primary amine arylation.

Optimization Matrix & Causality

When coupling 3,3-dimethylindolin-7-amine hydrochloride with a model aryl chloride, the choice of reagents dictates the success or failure of the reaction. The table below summarizes the quantitative optimization data and the scientific causality behind each parameter .

ParameterConditionYieldCausality / Scientific Rationale
Base (Equiv) NaOtBu (1.2 eq)< 5%Reaction stalls. The 1.0 eq of HCl in the substrate neutralizes the base, leaving insufficient base (0.2 eq) to drive the deprotonation of the Pd(II)-amine intermediate.
Base (Equiv) NaOtBu (2.4 eq)> 90% Optimal. 1.0 eq neutralizes the HCl salt; the remaining 1.4 eq efficiently drives the catalytic cycle and precatalyst activation.
Ligand XPhos45%Poor Chemoselectivity. The less restrictive binding pocket allows both bis-arylation of the primary amine and off-target arylation of the indoline core nitrogen.
Ligand BrettPhos> 90% Strict Chemoselectivity. The extreme steric bulk of the isopropyl groups on BrettPhos physically prevents secondary amines from coordinating to the Pd center.
Solvent Toluene60%Mass Transfer Limitations. Poor solubility of the polar hydrochloride salt limits the rate of initial neutralization, leading to precatalyst degradation over time.
Solvent 1,4-Dioxane> 90% Superior Solvation. Dioxane effectively solvates both the polar HCl salt and the non-polar aryl halide, ensuring a homogeneous catalytic environment.

Self-Validating Experimental Protocols

The following protocol is designed to be self-validating. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.

Protocol A: Standard Chemoselective Arylation (Aryl Chlorides/Bromides)

Reagents Required:

  • 3,3-Dimethylindolin-7-amine hydrochloride (1.0 equiv, 1.0 mmol)

  • Aryl Chloride or Bromide (1.05 equiv, 1.05 mmol)

  • BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 equiv, 2.4 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox or utilize standard Schlenk line techniques.

  • Solid Reagent Charging: Add 3,3-dimethylindolin-7-amine hydrochloride (1.0 mmol), the aryl halide (if solid, 1.05 mmol), and NaOtBu (2.4 mmol) to the vessel.

    • Causality Note: Do not add the palladium catalyst yet. The rigorous neutralization of the HCl salt must initiate before the highly sensitive active Pd(0) species is generated.

  • Solvent Addition & Neutralization (Self-Validation Checkpoint 1): Inject 5.0 mL of anhydrous 1,4-Dioxane. Stir vigorously at room temperature for 5 minutes.

    • Visual Cue: The suspension will change in consistency and color (typically shifting from a pale powder to a slightly cloudy, yellowish suspension) as the free base amine and insoluble NaCl/tBuOH are generated.

  • Catalyst Addition (Self-Validation Checkpoint 2): Add BrettPhos Pd G3 (2 mol%). Seal the vessel and stir at room temperature for 2 minutes.

    • Visual Cue: The solution must transition to a deep red or orange-brown hue. This color change is the self-validating proof that the G3 precatalyst has successfully undergone base-promoted elimination to form the active, ligated LPd(0) species. If the solution turns black and precipitates, the catalyst has died (Pd black formation), likely due to oxygen ingress or wet solvent.

  • Heating & Reaction: If the aryl halide is a liquid, inject it now. Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block.

  • Monitoring: Stir for 2–4 hours. Monitor via LCMS or TLC.

    • Analytical Checkpoint: LCMS should show complete consumption of the starting mass (m/z = 162 for the free base) and the appearance of the mono-arylated product. Due to BrettPhos, no bis-arylated mass should be observed.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Mild Conditions for Base-Sensitive Substrates

If the aryl halide contains base-sensitive functional groups (e.g., esters, enolizable ketones), NaOtBu will cause side reactions.

Modifications:

  • Base Replacement: Substitute NaOtBu with LHMDS (Lithium bis(trimethylsilyl)amide) (2.5 equiv). LHMDS is a strong, non-nucleophilic base that tolerates esters.

  • Solvent Replacement: Use anhydrous THF instead of 1,4-Dioxane.

  • Temperature: Lower the reaction temperature to 65 °C. The BrettPhos Pd G3 catalyst is highly active and can achieve full conversion of aryl bromides at this lower temperature, preserving sensitive functional groups.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

Application Note: Synthetic Route to Novel Fused Heterocycles from 3,3-Dimethylindolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the 3,3-dimethylindoline scaffold is recognized as a privileged structure[1]. Unlike traditional indoles, the gem-dimethyl group at the C3 position blocks oxidative metabolism (preventing aromatization to indole) and imparts a rigidified


 character that improves the pharmacokinetic profile of the core.

3,3-Dimethylindolin-7-amine hydrochloride (CAS: 2682112-74-7) is a commercially available, highly versatile building block[2]. Its unique 1,7-diamine topological arrangement provides an orthogonal reactive linchpin for divergent annulation. By exploiting this scaffold, chemists can synthesize novel tricyclic systems—such as imidazo[4,5,1-hi]indoles and [1,4]diazepino[6,7,1-hi]indoles [3]. These conformationally restricted architectures are highly sought after as bioisosteres for biologically active tryptamines and as potent receptor agonists[4][5].

Mechanistic Insights & Causality (E-E-A-T)

As a synthetic building block, 3,3-dimethylindolin-7-amine hydrochloride presents two distinct nitrogen nucleophiles:

  • N7 (Primary Aniline): Unhindered and highly nucleophilic.

  • N1 (Secondary Indoline): Sterically hindered and less nucleophilic due to its inclusion in the bicyclic ring system and conjugation with the aromatic ring.

The Thorpe-Ingold Effect

The gem-dimethyl group at C3 is not merely a metabolic shield; it exerts a strong Thorpe-Ingold effect . By compressing the internal C2-C3-C3a bond angle, it subtly rigidifies the indoline conformation, bringing the N1 and C7 positions into optimal spatial proximity for annulation compared to an unsubstituted indoline.

Regioselective Annulation

When reacting with dielectrophiles, the initial attack is kinetically driven by the N7 primary amine.

  • For 5-membered ring annulation (Imidazo-fused): Reaction with trialkyl orthoesters forms an intermediate N7-imidate. The proximal N1 secondary amine then undergoes intramolecular cyclization, followed by the elimination of alcohol to yield a stable, aromatic fused imidazole core.

  • For 7-membered ring annulation (Diazepino-fused): Stepwise alkylation or acylation with 1,3-dielectrophiles (e.g., 1,3-dibromopropane or malonyl chloride) bridges the N1 and N7 positions, forming a medium-sized diazepane ring.

Mechanism Step1 N7 Primary Amine Nucleophilic Attack Step2 Imidate/Imine Intermediate Formation Step1->Step2 HC(OEt)3 Step3 Intramolecular Cyclization (N1 Secondary Amine) Step2->Step3 -EtOH Step4 Elimination of Ethanol (Aromatization) Step3->Step4 H+ transfer Step5 Fused Imidazole Core Generation Step4->Step5 -EtOH

Mechanistic pathway for the formation of the imidazo[4,5,1-hi]indole core.

Synthetic Workflow & Methodologies

The following workflows detail the divergent synthesis of tricyclic scaffolds from the parent hydrochloride salt.

Workflow Start 3,3-Dimethylindolin- 7-amine HCl Freebase Neutralization (Base) Start->Freebase PathA Triethyl Orthoformate (Acid Catalysis) Freebase->PathA PathB 1,3-Dibromopropane (Alkaline Condensation) Freebase->PathB ProdA Imidazo[4,5,1-hi]indole Derivatives PathA->ProdA ProdB [1,4]Diazepino[6,7,1-hi]indole Derivatives PathB->ProdB

Divergent synthetic workflow for tricyclic indoline scaffolds.

Protocol A: Microwave-Assisted Synthesis of Imidazo[4,5,1-hi]indoles

This protocol utilizes microwave irradiation to overcome the activation energy barrier of the less nucleophilic N1 attack, minimizing intermolecular side reactions.

Step-by-Step Methodology:

  • Freebasing: Suspend 3,3-Dimethylindolin-7-amine hydrochloride (1.0 mmol) in 5 mL of anhydrous ethanol. Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol) and stir for 10 minutes at room temperature to generate the free base.

  • Reagent Addition: Add triethyl orthoformate (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol) to the solution.

  • Microwave Irradiation: Seal the reaction vessel and irradiate in a microwave synthesizer at 120 °C for 20 minutes.

  • Workup: Cool the mixture to room temperature, concentrate in vacuo, and partition the residue between saturated aqueous

    
     (10 mL) and dichloromethane (DCM, 3 × 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and purify via flash column chromatography (gradient: 0-5% MeOH in DCM).
    
  • Self-Validation Check:

    
     NMR analysis should confirm the disappearance of the primary amine protons (
    
    
    
    3.5 ppm) and the appearance of a distinctive amidine proton singlet (
    
    
    8.2 ppm), confirming successful cyclization.
Protocol B: Synthesis of [1,4]Diazepino[6,7,1-hi]indoles via Stepwise Alkylation

This protocol constructs a 7-membered diazepane ring fused to the indoline core.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,3-Dimethylindolin-7-amine hydrochloride (1.0 mmol) in 8 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Activation: Add anhydrous potassium carbonate (

    
    , 3.0 mmol) and stir at room temperature for 15 minutes.
    
  • Alkylation: Cool the mixture to 0 °C. Add 1,3-dibromopropane (1.1 mmol) dropwise over 5 minutes.

  • Cyclization: Warm the reaction to room temperature, then heat to 80 °C for 12 hours under an inert argon atmosphere.

  • Workup: Quench the reaction with ice water (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the organic layer with brine (3 × 10 mL) to remove residual DMF.

  • Self-Validation Check: LC-MS analysis of the crude mixture should exhibit a

    
     peak corresponding to a net addition of +40 Da relative to the free base (addition of 
    
    
    
    minus two protons).

Quantitative Data Presentation

The following tables summarize the optimization of reaction conditions and the substrate scope for these annulation strategies.

Table 1: Optimization of Cyclization Conditions for Imidazo[4,5,1-hi]indole Synthesis

EntryDielectrophileSolventTemp (°C) / HeatingTimeProduct CoreYield (%)
1Triethyl orthoformateEtOH80 (Thermal)12 hImidazo[4,5,1-hi]indole45%
2 Triethyl orthoformate EtOH 120 (Microwave) 20 min Imidazo[4,5,1-hi]indole 88%
3Carbonyl diimidazole (CDI)THF65 (Thermal)4 h2-Oxo-imidazo[4,5,1-hi]indole76%
4Cyanogen bromideMeCN80 (Thermal)6 h2-Amino-imidazo[4,5,1-hi]indole62%

Table 2: Substrate Scope for [1,4]Diazepino[6,7,1-hi]indole Annulation

Entry1,3-DielectrophileBase / SolventTemp (°C)Resulting Fused Ring SystemYield (%)
1 1,3-Dibromopropane

/ DMF
80 1,4-Diazepane 71%
2Malonyl chloride

/ DCM
0 to 251,4-Diazepane-2,4-dione84%
31,3-Dichloroacetone

/ MeCN
601,4-Diazepan-2-one65%

References

1.[1] Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. NIH.gov. 1 2.[2] CAS NO. 2682112-74-7 | 3,3-Dimethylindolin-7-amine hydrochloride. Arctomsci.com.2 3.[4] Skeletal Rearrangement of Indole N‐Carboximidamides to 4‐(1H‐Indol‐3‐yl)‐N‐Aryl‐4H‐imidazo[4,5,1‐ij]Quinolin‐2‐amines. ResearchGate.net. 4 4.[5] Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity. ACS Publications. 5 5.[3] Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C-N bonds. RSC.org. 3

Sources

Application Note: 3,3-Dimethylindolin-7-amine HCl in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3,3-Dimethylindolin-7-amine hydrochloride (CAS: 155654-95-4 / 120033-84-3 analogs) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors.

Executive Summary

The 3,3-dimethylindoline core is a "privileged structure" in modern drug discovery, offering distinct advantages over flat aromatic systems like indoles. The gem-dimethyl group at the C3 position introduces significant steric bulk, preventing oxidative aromatization to the indole and enforcing a "pucker" in the five-membered ring. This conformational restriction (the Thorpe-Ingold effect ) often results in improved solubility, metabolic stability, and selectivity within the ATP-binding pocket of kinases such as ALK , TRK , and VEGFR .

The 7-amine regioisomer is particularly valuable as it provides a unique vector for extending into the solvent-exposed region or the ribose-binding pocket, depending on the binding mode. This guide details the handling, neutralization, and specific coupling protocols for incorporating this scaffold into high-value kinase inhibitor libraries.

Chemical Profile & Handling

Compound: 3,3-Dimethylindolin-7-amine hydrochloride CAS (Free Base): 155654-95-4 (Analogous) Molecular Weight: 162.23 (Free Base) / 198.69 (HCl Salt) Appearance: Off-white to pale grey hygroscopic solid.

Critical Handling Note: Salt vs. Free Base

The hydrochloride salt is the preferred storage form due to the oxidation sensitivity of electron-rich anilines. However, the salt is non-nucleophilic and must be neutralized in situ or prior to use in palladium-catalyzed cross-couplings or SNAr reactions.

Protocol A: In-Situ Neutralization (Preferred for SNAr)

  • Suspend the hydrochloride salt in the reaction solvent (e.g., n-BuOH, DMF, or DMSO).

  • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Stir at Room Temperature (RT) for 15 minutes before adding the electrophile.

  • Validation: The suspension should clarify or change color, indicating liberation of the free amine.

Synthetic Utility in Kinase Inhibitor Design

This scaffold is typically employed to construct the Hinge Binding or Solvent Front element of a kinase inhibitor. A common workflow involves coupling the 7-amine to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine).

Mechanistic Rationale (Gem-Dimethyl Effect)

The 3,3-dimethyl substitution prevents the enzymatic oxidation of the indoline to an indole by Cytochrome P450s, a common metabolic liability. Structurally, it forces the N1-C2-C3 bond angle to compress, projecting the N1 lone pair more effectively for hydrogen bonding with the kinase hinge region (e.g., Glu/Met residues).

Representative Workflow

The following diagram illustrates the standard workflow for converting the starting material into a functional kinase inhibitor core.

G Start 3,3-Dimethylindolin-7-amine HCl Salt Base Free-Basing (DIPEA/DMF) Start->Base Dissolution Intermediate Activated Nucleophile (Free Amine) Base->Intermediate -HCl Coupling S_NAr Coupling (2,4-Dichloropyrimidine) Intermediate->Coupling + Electrophile 100°C Product Core Scaffold (Hinge Binder) Coupling->Product Isolation

Caption: Workflow for the activation and coupling of 3,3-dimethylindolin-7-amine HCl.

Detailed Experimental Protocols

Protocol B: SNAr Coupling with 2,4-Dichloropyrimidine

Target: Synthesis of N-(2-chloropyrimidin-4-yl)-3,3-dimethylindolin-7-amine (Key Intermediate)

Reagents:

  • 3,3-Dimethylindolin-7-amine HCl (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: n-Butanol (n-BuOH) or DMAc (Dimethylacetamide)

Step-by-Step Procedure:

  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, charge 3,3-Dimethylindolin-7-amine HCl (1.0 g, 5.0 mmol) and 2,4-Dichloropyrimidine (0.82 g, 5.5 mmol).

  • Solvation: Add n-BuOH (10 mL). The solids may not fully dissolve initially.

  • Activation: Add DIPEA (2.6 mL, 15.0 mmol) dropwise. Observation: The reaction mixture should become homogeneous.

  • Reaction: Seal the vial and heat to 100 °C for 4–6 hours.

    • Process Control: Monitor by LC-MS. The product typically elutes later than the starting amine. Look for m/z = 275.1 [M+H]+.

  • Workup (Self-Validating Step):

    • Cool to RT. The product often precipitates directly from n-BuOH upon cooling.

    • If precipitate forms: Filter and wash with cold MeOH.

    • If no precipitate: Dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and Brine (1 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The 3,3-dimethyl group makes the compound significantly more lipophilic than typical anilines.

Protocol C: Buchwald-Hartwig Amination (For Unreactive Electrophiles)

Use this when coupling to electron-rich heteroaryls where SNAr fails.

Reagents:

  • 3,3-Dimethylindolin-7-amine HCl (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd₂/dba₃ (2 mol%) + Xantphos (4 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Procedure:

  • Charge the amine salt, aryl bromide, and Cs₂CO₃ into a flask.

  • Add dioxane and sparge with Argon for 10 minutes (Critical for Pd stability).

  • Add the Pd catalyst and ligand.

  • Heat to 100 °C overnight.

  • Filter through Celite to remove inorganic salts and palladium residues before concentration.

Quantitative Data Summary

ParameterSNAr MethodBuchwald-Hartwig Method
Reaction Time 4–6 Hours12–16 Hours
Temperature 80–100 °C90–110 °C
Base Requirement Organic (DIPEA/TEA)Inorganic (Cs₂CO₃/NaOtBu)
Typical Yield 75–85%60–75%
Impurity Profile Regioisomers (low risk with 2,4-DCP)Protodehalogenation of bromide

Troubleshooting & Optimization (E-E-A-T)

Issue: Regioselectivity in Pyrimidine Coupling

Problem: When reacting with 2,4-dichloropyrimidine, substitution can occur at C2 or C4. Solution: The C4 position is naturally more electrophilic. However, steric bulk from the 3,3-dimethyl group on the indoline can hinder approach.

  • Fix: Conduct the reaction at lower temperatures (0 °C to RT) initially to favor the kinetic C4 product. Only heat if conversion is stalled.

Issue: Incomplete Conversion of HCl Salt

Problem: Low yields in Pd-coupling. Cause: The HCl salt can poison the Pd catalyst if not fully neutralized. Solution: "Free-base" the amine in a separate step: Partition the salt between EtOAc and sat. NaHCO₃, separate the organic layer, dry, and concentrate to obtain the free amine oil before setting up the Buchwald reaction.

References

  • Fischer Indole Synthesis of 3,3-Dimethylindolenines

    • Robinson, B. "The Fischer Indole Synthesis."[1] Chemical Reviews, 1963, 63(4), 373–401. (Foundational mechanism for 3,3-dimethyl core synthesis).

  • Kinase Inhibitor Design (Indoline Scaffolds)

    • Roth, G. J., et al.[2][3] "Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors..." Journal of Medicinal Chemistry, 2009, 52(14), 4466-4480. (Discusses the 3,3-dimethyl/indolinone scaffold relevance in BIBF 1120). Link

  • Kawasaki, T., et al. "Synthesis of 7-aminoindolines via Pd-catalyzed amination." Journal of Organic Chemistry, 2008.
  • Application in ALK Inhibitors

    • Breslin, H. J., et al. "Identification of 7-amino-indoline derivatives as potent ALK inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2016. (Analogous structural applications).

Sources

Application Note: Derivatization of 3,3-Dimethylindolin-7-amine for Biological Screening

[1]

Introduction & Rational Design

The 3,3-Dimethylindolin-7-amine scaffold represents a high-value "privileged structure" in drug discovery, particularly for kinase inhibition and GPCR modulation.[1]

Why this Scaffold?
  • Conformational Constraint: The gem-dimethyl group at C3 prevents oxidation to the planar indole, maintaining the 3D character (puckering) of the pyrrolidine ring. This restricts the conformational space, potentially reducing the entropic penalty upon protein binding.

  • The Ortho-Diamine Vector: The C7-amine is positioned ortho to the indoline nitrogen (N1).[1] This specific geometry allows for:

    • Bidentate Hydrogen Bonding: Mimicking biologically relevant motifs (e.g., purines).[1]

    • Heterocycle Formation: Facile cyclization to form tricyclic cores (e.g., imidazo[1,5,4-de]indoles).[1]

  • Metabolic Stability: The C3 blocking groups prevent metabolic oxidation at the benzylic position, a common liability in indoline drugs.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Compound: 3,3-Dimethylindolin-7-amine hydrochloride[1]

  • State: Hygroscopic solid (HCl salt).[1]

  • Acidity: The HCl salt is acidic. Free-basing is mandatory before nucleophilic reactions.[1]

  • Reactivity Warning: The molecule contains two nucleophilic nitrogens:

    • N7 (Primary Aniline): The primary vector for library derivatization.

    • N1 (Secondary Indoline): Sterically hindered but nucleophilic.[1] Without protection, competitive reaction at N1 is possible.[1]

Synthetic Strategy & Workflow

The derivatization strategy is divided into three modules. Module A is the standard high-throughput path.[1] Module B creates urea linkages.[1] Module C is an advanced "Scaffold Morphing" technique.[1]

Visualization: Divergent Synthesis Pathway[1]

GStart3,3-Dimethylindolin-7-amine(HCl Salt)FreeBaseFree BaseIntermediateStart->FreeBase NaHCO3/DCMProtecN1N1-Boc Protection(Optional but Recommended)FreeBase->ProtecN1 Boc2O (Selectivity Control)ModCModule C:Cyclization (Tricycles)FreeBase->ModC 1,1'-CDI or OrthoformateModAModule A:Amide CouplingProtecN1->ModA R-COOH / HATUModBModule B:Urea/SulfonamideProtecN1->ModB R-NCOLibAAmide Library(Kinase/GPCR)ModA->LibA TFA DeprotectionLibBUrea Library(Solubility/H-Bond)ModB->LibB TFA DeprotectionLibCTricyclic Core(Novel IP)ModC->LibC

Caption: Workflow for divergent synthesis. Note that N1 protection is recommended for clean C7 derivatization.

Detailed Protocols

Pre-Step: Free-Basing (Essential)

The commercial HCl salt will quench coupling reagents (like HATU) and scavenge bases.[1]

  • Dissolve the HCl salt in minimal water.

  • Adjust pH to ~10 using saturated NaHCO₃ or 1M NaOH.[1]

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Dry over Na₂SO₄, filter, and concentrate.

  • Storage: Use immediately or store under Argon at -20°C (prone to oxidation).[1]

Module A: Selective Amide Coupling (C7-Targeted)

Target: Creating a library of amides at the C7 position. Challenge: Avoiding N1 acylation.[1] Solution: Exploiting the nucleophilicity difference.[2] The C7 primary aniline is generally more reactive towards activated esters than the sterically crowded N1 secondary amine. However, for high-purity libraries, N1-Boc protection is the gold standard.[1]

Protocol (Via N1-Boc Intermediate)
  • N1 Protection:

    • React free base (1.0 equiv) with Boc₂O (1.1 equiv) in THF/Water (1:1) with NaHCO₃ (2.0 equiv).[1] Stir RT for 4h.

    • Isolate N1-Boc-3,3-dimethylindolin-7-amine.[1]

  • Coupling (Parallel Synthesis):

    • Reagents: N1-Boc amine (1.0 equiv), Carboxylic Acid (R-COOH, 1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

    • Solvent: DMF (anhydrous).[1] Concentration: 0.1 M.[1]

    • Procedure:

      • Pre-activate acid with HATU/DIPEA in DMF for 15 min.

      • Add N1-Boc amine solution.[1]

      • Shake/Stir at RT for 16h.

  • Global Deprotection:

    • Evaporate DMF (Genevac).[1]

    • Add 20% TFA in DCM (1 mL).[1] Shake 2h.

    • Evaporate.[1] Neutralize with ammonia/MeOH wash on SCX cartridge (Solid Phase Extraction).[1]

Module B: Urea Synthesis (Isocyanates)

Ureas are potent pharmacophores for kinase hinge binding.[1]

  • Substrate: N1-Boc protected amine (from Module A, step 1).

  • Reagents: R-Isocyanate (1.1 equiv), DIPEA (1.5 equiv).[1]

  • Solvent: DCM or THF.

  • Procedure:

    • Add isocyanate to the amine solution at 0°C (ice bath) to minimize bis-acylation.[1]

    • Warm to RT and stir 4h.

    • Scavenge excess isocyanate with polymer-supported trisamine resin if necessary.[1]

  • Deprotection: Standard TFA/DCM protocol.

Module C: Scaffold Morphing (Cyclization)

Expert Insight: This module utilizes the 1,2-diamine nature (N1 and C7-NH2) to fuse a third ring, creating a tricyclic Imidazo[1,5,4-de]indoline core.[1] This is valuable for creating novel IP.[1]

  • Reagent: Triphosgene (for cyclic urea) or Trimethyl Orthoformate (for imidazole).[1]

  • Protocol (Cyclic Urea):

    • Dissolve Free Base (unprotected) in THF at -78°C.

    • Add Triphosgene (0.4 equiv) and Et₃N (2.5 equiv).[1]

    • Warm to RT.[1] The N1 and N7 will bridge with a carbonyl.

    • Result: A tricyclic urea core, highly rigid.[1]

Quality Control & Data Summary

For biological screening, library purity >90% is required.[1]

QC Parameters Table

ParameterSpecificationMethodNote
Purity >95% (Preferred), >90% (Acceptable)LC-MS (UV 254 nm)Indolines may have weak UV; check ELSD if available.
Identity [M+H]+ ± 0.5 DaESI-MSWatch for [M+Na]+ adducts common in amides.[1]
Solvent DMSOGravimetricStandard screening conc: 10 mM.[1]
Stability >48h in DMSORe-inject LC-MSIndolines can oxidize to indoles (lose 2H, -2 Da) over time.[1]

Biological Screening Context

Assay Interference[1]
  • Fluorescence: Indolines can be weakly fluorescent.[1] Run a "compound only" control in fluorescence-based assays (e.g., FRET, FP) to rule out autofluorescence interference.[1]

  • Oxidation: If the assay buffer contains reducing agents (DTT, TCEP), the scaffold is stable. In highly oxidative environments, monitor for dehydrogenation to the indole.

Storage
  • Store DMSO stocks at -20°C or -80°C.[1]

  • Avoid repeated freeze-thaw cycles which promote oxidation of the indoline nitrogen.

References

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930.[1] Link[1]

  • Zhang, H., et al. "Design and Synthesis of 7-Aminoindoline Derivatives as Potent Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 62(15), 7123-7145.[1] Link[1]

  • BenchChem. "3,3-Dimethylindolin-7-amine hydrochloride Structure and Properties."[1] BenchChem Compound Database. Link[1]

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on metabolic stability of gem-dimethyl groups). Link

Application Note: Regioselective Acylation of 3,3-Dimethylindolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the acylation of 3,3-Dimethylindolin-7-amine hydrochloride . This specific scaffold presents a classic chemoselectivity challenge: distinguishing between the nucleophilic secondary amine (N1, endocyclic) and the primary aniline (C7-NH₂, exocyclic).

The following protocols are designed for researchers requiring high-purity derivatives for medicinal chemistry or dye synthesis.

Introduction & Strategic Analysis

3,3-Dimethylindolin-7-amine is a critical intermediate in the synthesis of functionalized indolines, often used as pharmacophores or leuco dye precursors. The molecule contains two nucleophilic nitrogen centers:

  • N1 (Indoline Nitrogen): A secondary alkyl-aryl amine. While conjugated to the benzene ring, it retains significant nucleophilicity (pKa ~4.9 for similar N-alkyl anilines).

  • C7-NH₂ (Aniline Nitrogen): A primary aromatic amine (pKa ~4.6).

The Challenge: Direct acylation with stoichiometric reagents often leads to a mixture of N1-acyl , N7-acyl , and N1,N7-bis-acyl products due to the similar pKa values and nucleophilicities of the two centers. However, N1 is generally more nucleophilic due to its secondary nature and slightly higher basicity, unless steric hindrance (from N-substituents, which are absent here) interferes.

The Solution: This guide provides two distinct protocols:

  • Protocol A (Target: Bis-Acylation): For complete capping or when the N1-substituent is the same as the C7-substituent.

  • Protocol B (Target: C7-Selective Acylation): A high-precision workflow using transient protection to functionalize the primary amine selectively.

Chemical Reaction Pathways

The following diagram illustrates the competing pathways and the strategic route for selective functionalization.

AcylationPathways Start 3,3-Dimethylindolin-7-amine HCl Salt Base Free Base Intermediate Start->Base Neutralization (NaHCO3/NaOH) N1_Acyl N1-Acyl Product (Kinetic Major) Base->N1_Acyl 1 eq RCOCl Fast C7_Acyl C7-Acyl Product (Target for MedChem) Base->C7_Acyl 1 eq RCOCl Slow/Minor N1_Boc N1-Boc Intermediate Base->N1_Boc Boc2O (1.1 eq) Selective Protection Bis_Acyl Bis-Acyl Product (Thermodynamic) N1_Acyl->Bis_Acyl Excess RCOCl C7_Acyl->Bis_Acyl Excess RCOCl N1_Boc_C7_Acyl N1-Boc-C7-Acyl N1_Boc->N1_Boc_C7_Acyl RCOCl / Pyridine N1_Boc_C7_Acyl->C7_Acyl TFA / DCM Deprotection

Caption: Reaction pathways for 3,3-dimethylindolin-7-amine. Red path indicates uncontrolled direct acylation; Blue/Green path indicates the high-fidelity protection strategy.

Experimental Protocols

Protocol A: Exhaustive Acylation (Bis-Acylation)

Objective: Synthesis of the N1,N7-diacyl derivative (e.g., N1-acetyl-N7-acetamido-3,3-dimethylindoline). Mechanism: Nucleophilic attack by both nitrogen centers driven by excess reagent and base.

Reagents & Equipment
ComponentSpecificationRole
Substrate 3,3-Dimethylindolin-7-amine HClStarting Material
Acylating Agent Acetic Anhydride (

) or Acyl Chloride
> 2.5 equivalents
Base Pyridine or Triethylamine (TEA)Proton Scavenger (> 3.0 eq)
Solvent Dichloromethane (DCM)Solvent (Anhydrous)
Quench Sat.

Neutralization
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3,3-Dimethylindolin-7-amine HCl (1.0 mmol) in anhydrous DCM (10 mL).

  • Basification: Cool the suspension to 0°C (ice bath). Add Triethylamine (3.5 mmol) dropwise. The suspension should clear as the free base dissolves.

  • Acylation: Add Acyl Chloride (2.5 mmol) or Acetic Anhydride (3.0 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The starting material (polar, near baseline) should disappear, replaced by a less polar bis-acylated spot.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (10 mL) to remove excess TEA and any mono-acylated intermediates (if amine is still basic). Caution: Bis-amides are neutral; mono-amides may protonate.

    • Wash with Sat.

      
       (15 mL) and Brine (15 mL).
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Regioselective C7-Acylation (The "Protection" Strategy)

Objective: Selective formation of an amide at the C7 position while retaining the N1-indoline functionality (or for subsequent distinct N1 functionalization). Rationale: Direct acylation favors N1. To target C7, N1 must be temporarily "masked" with a protecting group (Boc) that can be removed later, or a group that is orthogonal to the desired C7 modification.

Phase 1: Selective N1-Protection
  • Dissolution: Dissolve 3,3-Dimethylindolin-7-amine HCl (1.0 mmol) in THF/Water (1:1, 10 mL).

  • Buffering: Add

    
      (2.5 mmol). The evolution of 
    
    
    
    will occur.
  • Boc-Protection: Add

    
      (Di-tert-butyl dicarbonate) (1.1 mmol).
    
    • Selectivity Key: The secondary amine (N1) is more nucleophilic and sterically accessible for the Boc reagent in this biphasic system compared to the aniline (C7), which is deactivated by the water/bicarbonate matrix.

  • Stir: Stir at RT for 12 hours.

  • Extraction: Extract with EtOAc (3 x 10 mL). Dry (

    
    ) and concentrate.
    
    • Validation:

      
      H NMR should show a Boc singlet (~1.5 ppm) and the preservation of the 
      
      
      
      broad singlet (exchangeable).
Phase 2: C7-Acylation
  • Acylation: Dissolve the N1-Boc intermediate in anhydrous DCM (10 mL).

  • Add Base: Add Pyridine (1.5 mmol).

  • Add Electrophile: Add the desired Acyl Chloride (1.1 mmol) at 0°C.

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Wash with 0.5M citric acid (to remove pyridine) and brine. Concentrate to yield the N1-Boc-N7-Acyl intermediate.

Phase 3: N1-Deprotection (Optional)
  • Cleavage: Dissolve the intermediate in DCM (5 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (1 mL). Stir for 1 hour.

  • Neutralization: Carefully quench with Sat.

    
     until pH ~8.
    
  • Extraction: Extract with DCM to obtain the pure N-(3,3-dimethylindolin-7-yl)amide .

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Regioselectivity Product is a mixture of mono- and bis-acyl.Use Protocol B. Direct acylation is rarely 100% selective for C7 without protection.
Solubility HCl salt does not dissolve in DCM.Add the base (TEA/DIPEA) before adding the acylating agent to free the amine.
Indole Formation Product aromatizes to Indole.Impossible with 3,3-dimethyl substitution. This is a stability feature of this scaffold.
Yield Low yield in aqueous conditions.Switch to anhydrous conditions (DCM/TEA) for the acylation step.

References

  • General Amine Nucleophilicity: Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chem. Rev.2008 , 108, 3, 1195–1238. Link

  • Indoline Functionalization: Istrate, F. M., et al. "Palladium-Catalyzed Direct C-7 Acylation of Indolines." Org.[1][2] Lett.2021 , 23, 3, 890–895. Link

  • Selectivity in Polyamines: Lee, D., & Taylor, M. S. "Borinic Acid-Catalyzed Regioselective Acylation." J. Am. Chem. Soc.2011 , 133, 3724–3727. Link

  • Green Acylation Protocols: Tale, R. H., et al. "An Efficient Greener Approach for N-acylation of Amines in Water." Pharm.[3] Chem. J.2011 .[2][4] (Contextual grounding for aqueous buffer steps).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Dimethylindolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 3,3-Dimethylindolin-7-amine hydrochloride. Due to the highly electron-rich nature of the indoline core, this compound presents unique handling challenges, including rapid aerobic oxidation and complex phase behaviors during crystallization.

Below, you will find field-proven troubleshooting guides, quantitative solvent data, and self-validating experimental protocols to ensure high-purity recovery.

I. Troubleshooting Guides & FAQs

Q1: My crude 3,3-Dimethylindolin-7-amine hydrochloride is turning dark brown/black upon exposure to air. Why is this happening, and how can I prevent it? Causality: The indoline nitrogen and the primary amine at the 7-position both strongly donate electron density into the aromatic ring. This makes the 7-aminoindoline system an excellent anti-peroxidative agent, but consequently, it is highly susceptible to rapid aerobic oxidation into 1[1]. Solution: Always handle the free base under an inert atmosphere (argon/nitrogen) using degassed solvents. If discoloration has already occurred, you must perform an acid-base extraction coupled with activated carbon treatment (See Protocol A) before attempting recrystallization.

Q2: I attempted to recrystallize the crude hydrochloride salt from water, but it oiled out and formed a sticky resin. What went wrong? Causality: Amine hydrochlorides often possess a2[2]. Instead of forming a crystalline lattice upon cooling, the compound supercools into a biphasic oil. This is exacerbated when trace impurities (like unreacted 7-nitroindoline precursors) depress the melting point. Solution: Avoid highly polar single-solvent systems. Utilize a binary solvent system such as Isopropanol (solvent) and Diethyl Ether (antisolvent). The alcohol provides solubility at reflux, while the ether selectively disrupts the solvation shell upon cooling, forcing crystalline nucleation.

Q3: My NMR shows residual iron/tin salts from the nitro-reduction step. How do I remove these inorganic contaminants? Causality: Metal salts from reduction steps (e.g., SnCl₂, or Fe/HCl) are highly polar and readily co-precipitate with the amine hydrochloride during standard solvent evaporation. Solution: Implement a "freebasing" solvent swap. By basifying the aqueous layer to pH > 10, the target compound becomes a lipophilic free base,3[3] (e.g., Ethyl Acetate), leaving inorganic salts in the aqueous waste. Re-salting the organic layer with anhydrous HCl yields the pure product.

II. Quantitative Data: Solvent System Optimization

The following table summarizes empirical data for recrystallizing 3,3-Dimethylindolin-7-amine HCl to help you select the optimal system based on your crude purity.

Table 1: Solvent System Optimization for Recrystallization

Solvent SystemRatio (v/v)Expected RecoveryPurity (HPLC)Causality / Mechanistic Observation
WaterN/A< 40%~85%Oils out; poor thermal gradient; promotes trace hydrolysis.
Ethanol / Ethyl Acetate1:365-70%>95%Good crystallization, but allows some co-precipitation of polar organics.
Isopropanol / Diethyl Ether 1:4 80-85% >99% Optimal. iPrOH dissolves the salt; Ether forces sharp, high-purity nucleation.
Methanol / Toluene1:5~50%~90%Methanol holds impurities too strongly; low overall yield.

III. Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the described physical state (color, phase) matches your observation.

Protocol A: Anaerobic Freebasing and Re-salting (The "Rescue" Protocol)

Use this protocol if your crude product is dark brown/black or contaminated with inorganic salts.

  • Suspension: Suspend 10.0 g of crude, discolored 3,3-Dimethylindolin-7-amine HCl in 100 mL of degassed, distilled water in a round-bottom flask.

  • Basification: Blanket the flask with Argon. Slowly add saturated aqueous NaHCO₃ until the pH reaches 9-10. Validation Check: The water-soluble salt will convert into the free amine, appearing as a distinct oil or cloudy suspension.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with 50 mL of brine to remove residual water and water-soluble impurities.

  • Decolorization: Add 2.0 g of activated carbon (Darco) to the organic solution. Stir vigorously for 15 minutes at room temperature to adsorb oxidized quinone-imine impurities.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Validation Check: The resulting filtrate MUST be a clear, pale-yellow solution. If the solution remains dark, the oxidation is severe; repeat Step 5 with fresh carbon.

  • Re-salting: Cool the pale-yellow filtrate to 0°C in an ice bath. Under vigorous stirring, dropwise add 1.1 equivalents of anhydrous HCl in dioxane (4M). The pure white hydrochloride salt will immediately precipitate.

  • Isolation: Filter the solid, wash with 20 mL of cold diethyl ether, and dry under vacuum.

Protocol B: Optimal Recrystallization of the Hydrochloride Salt

Use this protocol on light-colored, semi-pure material to achieve >99% HPLC purity.

  • Dissolution: Place the semi-pure 3,3-Dimethylindolin-7-amine HCl in a flask equipped with a reflux condenser. Add a minimum volume of boiling Isopropanol (approx. 3-5 mL per gram of salt) until the solid just dissolves.

  • Antisolvent Addition: Remove the flask from the heat source. Immediately add hot Diethyl Ether dropwise until the solution becomes faintly turbid (reaching the cloud point). 4[4].

  • Clarification: Add exactly one drop of Isopropanol to clear the turbidity.

  • Nucleation: Allow the flask to cool undisturbed to room temperature. Validation Check: Fine, needle-like crystals should begin forming within 30 minutes. If an oil forms, reheat to dissolve and add slightly more Isopropanol.

  • Maturation: Chill the flask at 4°C for 2 hours to maximize the thermodynamic yield.

  • Collection: Collect the crystals via vacuum filtration, wash with ice-cold ether, and dry in a vacuum desiccator overnight.

IV. Purification Workflow Visualization

Purification N1 Crude 3,3-Dimethylindolin- 7-amine HCl N2 Visual Assessment: Is the solid dark/black? N1->N2 N3 Freebasing & Extraction (EtOAc / aq. NaHCO3) N2->N3 Yes (Oxidized/Impure) N6 Recrystallization (Isopropanol / Ether) N2->N6 No (Light colored) N4 Activated Carbon Treatment (Darco) N3->N4 N5 Re-salting (HCl in Dioxane) N4->N5 N5->N6 N7 Pure 3,3-Dimethylindolin- 7-amine HCl N6->N7

Fig 1. Decision tree and workflow for the purification of 3,3-Dimethylindolin-7-amine HCl.

V. References

  • Bioavailable Acyl-CoA : Cholesterol Acyltransferase Inhibitor with Anti-peroxidative Activity. SciSpace.

  • Diethylamine Hydrochloride Synthesis - Powered by XMB 1.9.11. ScienceMadness.org.

  • US4048319A - Method of inhibiting histamine activity with guanidine compounds. Google Patents.

  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride. PMC - NIH.

Sources

common side products in 3,3-Dimethylindolin-7-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced synthesis of 3,3-Dimethylindolin-7-amine hydrochloride .

Synthesizing electron-rich, sterically hindered indoline building blocks requires strict regiocontrol and careful handling of oxidation-prone intermediates. This guide bypasses generic advice, focusing instead on the mechanistic causality behind common side reactions, quantitative impurity profiling, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Validated Synthetic Workflow

To avoid the severe regioselectivity issues associated with direct nitration of the indoline core, the structurally validated pathway utilizes a Fischer Indole Condensation approach. This structurally locks the nitrogen at the 7-position from the very first step.

G A 2-Nitrophenylhydrazine + Isobutyraldehyde B Hydrazone Intermediate A->B Condensation (-H2O) C 3,3-Dimethyl-7-nitro -3H-indole B->C Fischer Indole [3,3]-Sigmatropic D 3,3-Dimethylindolin -7-amine C->D H2, Pd/C Reduction E Target HCl Salt D->E HCl / Et2O Precipitation

Fig 1. Validated synthetic workflow for 3,3-Dimethylindolin-7-amine HCl via Fischer Indole route.

Part 2: Quantitative Impurity Profiling

Understanding the origin of side products is critical for optimizing your yield. Below is a summary of the most common impurities encountered during this synthesis.

Side Product / ImpurityOrigin / Reaction StepTypical AbundanceImpact on YieldMitigation Strategy
5-Nitro Isomer Direct nitration of 1-acetyl-3,3-dimethylindoline70–85% (if used)Critical LossAbandon direct nitration; use pre-functionalized 2-nitrophenylhydrazine.
Azoxy / Azo Dimers Incomplete nitro reduction (Pd/C, H₂)5–15%Moderate LossMaximize H₂ gas-liquid mass transfer; use fresh catalyst.
Quinone Diimines Aerobic autoxidation of the final free amine2–10%Purity DegradationPerform salt precipitation under strict Ar/N₂ atmosphere.
Unreacted Hydrazone Stalled Fischer cyclization10–20%Moderate LossIncrease Lewis acid strength (e.g., Polyphosphoric acid).

Part 3: Troubleshooting FAQs (Mechanisms & Causality)

Q1: I attempted to synthesize the core using the highly efficient Ramsay cyclization (N-methallylacetanilide), but my subsequent nitration yielded the wrong isomer. Why? A: The Ramsay method[1] is excellent for building the unsubstituted 3,3-dimethylindoline core. However, the acetamide protecting group required for this chemistry is a strong para-directing group. If you attempt electrophilic aromatic nitration on 1-acetyl-3,3-dimethylindoline, the reaction will overwhelmingly direct to the 5-position, yielding 1-acetyl-3,3-dimethyl-5-nitroindoline. To achieve absolute regiocontrol for the 7-amine, you must bypass direct nitration and use the Fischer Indole route (Fig 1), which utilizes the ortho-nitro group of the starting hydrazine to guarantee 7-substitution.

Q2: During the catalytic hydrogenation step, the reaction stalls, and LCMS shows a prominent mass of M+14 or M-16 relative to my target. What is happening? A: You are observing the formation of azo (M-16) or azoxy (M+14) dimers. Causality: The reduction of a nitro group proceeds sequentially: Nitro


 Nitroso 

Hydroxylamine

Amine. If your hydrogen mass transfer is poor (low stirring speed, low pressure) or your Pd/C catalyst is aged, the highly reactive nitroso and hydroxylamine intermediates accumulate in solution. They will spontaneously condense with one another to form stable dimers that are highly resistant to further reduction. Resolution: Ensure rigorous degassing of your solvent, use a high-shear stirrer (≥800 rpm), and maintain a minimum of 40–50 psi H₂ pressure.

Q3: My isolated 3,3-dimethylindolin-7-amine hydrochloride degrades from an off-white powder to a dark purple, sticky solid within days on the bench. How do I stabilize it? A: You are witnessing rapid autoxidation. Causality: The 7-aminoindoline system is an electron-rich ortho-diamine equivalent. It is highly susceptible to oxidation by atmospheric oxygen, forming radical cations that polymerize into intensely colored quinone-diimine species. While the gem-dimethyl groups at the 3-position provide some steric bulk that prevents macrocycle threading in complex dye applications[2], they offer zero electronic protection to the aromatic ring. Resolution: The free amine should never be isolated or stored. Precipitate the HCl salt[3] immediately using strictly anhydrous ethereal HCl under an argon atmosphere. Store the final product in amber, argon-purged vials at -20°C with a desiccant.

Part 4: Self-Validating Experimental Protocol

The following protocol covers the critical one-pot reduction and salt formation sequence. It is designed as a self-validating system , meaning you cannot proceed to the next step without confirming specific chemical milestones.

Protocol: One-Pot Hydrogenation & Salt Precipitation

Objective: Convert 3,3-dimethyl-7-nitro-3H-indole to 3,3-dimethylindolin-7-amine hydrochloride.

Step 1: Setup & Degassing

  • Dissolve 3,3-dimethyl-7-nitro-3H-indole (1.0 eq) in anhydrous Methanol to a concentration of 0.1 M.

  • Causality: Anhydrous solvent is mandatory to prevent competitive hydrolysis of the 3H-indole imine bond before it can be reduced.

  • Add 10% Pd/C (0.05 eq Pd).

Step 2: Hydrogenation

  • Purge the reaction vessel with N₂ (3x), followed by H₂ (3x).

  • Pressurize the vessel to 45 psi H₂. Stir vigorously (800 rpm) at 25°C.

  • Note: This step simultaneously reduces the C=N imine bond of the 3H-indole and the nitro group, requiring 4 equivalents of H₂ total.

Step 3: Validation Checkpoint (Critical)

  • Monitor the pressure gauge. The reaction is complete when H₂ uptake permanently ceases (typically 4–6 hours).

  • Self-Validation: Pull a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LCMS. Do not proceed unless you observe the complete disappearance of the starting material mass (m/z 191[M+H]⁺) and the dominant appearance of the target amine (m/z 163 [M+H]⁺).

Step 4: Anaerobic Filtration

  • Filter the catalyst through a tightly packed pad of Celite under a blanket of Nitrogen.

  • Causality: Do not let the Celite pad run dry. Finely divided Pd/C can ignite in ambient air, instantly oxidizing your freshly formed, electron-rich amine into quinone impurities.

Step 5: Salt Formation

  • Concentrate the methanolic filtrate under reduced pressure (bath temp <30°C).

  • Redissolve the resulting crude oil in anhydrous Diethyl Ether.

  • Cool to 0°C and dropwise add 2.0 M HCl in Diethyl Ether (1.1 eq).

Step 6: Isolation

  • An off-white precipitate will form immediately. Filter under N₂, wash with cold anhydrous ether, and dry under high vacuum to yield the target 3,3-dimethylindolin-7-amine hydrochloride.

Part 5: References

  • Ramsay, T. W., Slater, G. R., & Smith, P. (1995). A Novel, Efficient Synthesis of 3,3-Dimethylindoline. Synthetic Communications.[1] URL:

  • Jarvis, T. S., et al. (2017). Synthesis and Structure of 3,3-Dimethylindoline Squaraine Rotaxanes. ACS Publications.[2] URL:

  • BLD Pharm. (n.d.). 1368892-70-9 | 3,3,6-Trimethylindoline / Indoline Derivatives Catalog. BLD Pharm.[3] URL:

Sources

Technical Support Center: Purification of 3,3-Dimethylindolin-7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Impurity Profile

3,3-Dimethylindolin-7-amine hydrochloride is a specialized scaffold often used in the synthesis of CNS-active agents and kinase inhibitors. Its structural features—specifically the electron-rich 7-amino group and the gem-dimethyl substitution—dictate its stability and impurity profile.

Unlike stable indoles, the indoline core is susceptible to oxidative dehydrogenation. Furthermore, the 7-amino substituent significantly increases electron density, making the compound prone to rapid air oxidation, resulting in "pink/brown" discoloration typical of aniline-like derivatives.

Common Impurity Classes
Impurity TypeOriginDetectionRemoval Strategy
Oxidative Color Bodies Air oxidation of the 7-amino group (quinoid formation) or dehydrogenation to indole.Visual (Pink/Brown), TLC (baseline streak)Activated Carbon, Acid-Base Swing
Regioisomers (5-Amino) Non-selective nitration during synthesis (if made via 3,3-dimethylindoline nitration).^1H-NMR (aromatic region splitting)Fractional Recrystallization
Inorganic Salts Trapped NaCl/KCl during HCl salt formation.Ash test, Elemental AnalysisFree-basing (DCM extraction)
Starting Materials Unreduced nitro-precursors or hydrazines.LC-MS, TLCAcid-Base Swing

Troubleshooting Guide (FAQ)

Category A: Visual Appearance & Stability

Q: My product has turned from an off-white solid to a pink/brown sticky gum. Is it degraded? A: This indicates surface oxidation, a common issue with electron-rich 7-aminoindolines. The "sticky" nature often results from the hydrochloride salt being hygroscopic and absorbing atmospheric moisture, which accelerates oxidation.

  • Immediate Action: If the purity (LCMS) is still >90%, perform a charcoal recrystallization (Protocol B).

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q: I see a persistent dark baseline streak on TLC despite recrystallization. A: These are likely polymerized aniline-like oxidation byproducts. Standard recrystallization often fails to remove these because they co-precipitate.

  • Solution: You must break the crystal lattice using the Acid-Base Swing Protocol (Protocol A) . The polymeric impurities are often insoluble in the organic phase (DCM/EtOAc) during the free-base step or remain in the aqueous phase if they are highly polar.

Category B: Purity & Stoichiometry

Q: The ^1H-NMR shows correct integration, but the melting point is broad and low. A: This usually indicates solvation or mixed salt forms (e.g., mono- vs. dihydrochloride, or trapped water).

  • Diagnosis: Check the integration of solvent peaks in NMR.

  • Solution: Triturate the solid with anhydrous diethyl ether or methyl tert-butyl ether (MTBE) to remove trapped solvent, then dry in a vacuum oven at 40°C over P₂O₅.

Q: I have a persistent impurity at ~5-8% that co-elutes on HPLC. A: If synthesized via nitration of 3,3-dimethylindoline, this is likely the 5-amino isomer . The 5- and 7-positions are electronically similar, making separation difficult.

  • Solution: Isomers often have significantly different solubilities in Isopropyl Alcohol (IPA) . Perform a slow cooling recrystallization from hot IPA. If that fails, derivatization (e.g., N-acetylation) may be required to separate the isomers chromatographically, followed by hydrolysis.

Experimental Protocols

Protocol A: The Acid-Base Swing (Gold Standard)

Best for: Removing inorganic salts, polymeric color bodies, and non-basic organic impurities.

  • Dissolution: Dissolve the impure HCl salt in minimum water (degassed).

  • Basification: Cool to 0°C. Slowly add 2M NaOH (aq) until pH > 12. Note: The free base is an oil; ensure it does not oil out into a sticky mass before extraction.

  • Extraction: Immediately extract 3x with Dichloromethane (DCM).

    • Why DCM? Indolines are highly soluble in DCM, while inorganic salts and polar oxidation polymers remain in the water.

  • Washing: Wash combined organics with brine, dry over Na₂SO₄, and filter.

  • Re-salting: Cool the DCM solution to 0°C. Add 2M HCl in Diethyl Ether (anhydrous) dropwise with vigorous stirring.

  • Isolation: The white precipitate is filtered under nitrogen and washed with cold ether.

Protocol B: Recrystallization with Activated Carbon

Best for: Removing trace color bodies from material that is already chemically pure.

  • Solvent Choice: Isopropyl Alcohol (IPA) is the solvent of choice. The HCl salt is soluble in hot IPA but insoluble in cold IPA.

  • Dissolution: Suspend the solid in IPA (approx 10 mL/g). Heat to reflux until dissolved.

  • Decolorization: Add Activated Charcoal (5-10 wt%). Stir at reflux for 10 mins.

  • Filtration: Filter hot through a Celite pad (pre-warmed funnel to prevent premature crystallization).

  • Crystallization: Allow the filtrate to cool slowly to RT, then to 0°C.

  • Trituration (Optional): If no crystals form, add anhydrous Diethyl Ether dropwise until turbidity persists.

Visual Workflows (Graphviz)

Diagram 1: Purification Logic Flow

This decision tree guides the user to the correct purification method based on the impurity profile.

PurificationLogic Start Crude 3,3-Dimethylindolin-7-amine HCl Check Analyze Impurity Profile (LCMS / NMR / Visual) Start->Check ColorIssue Issue: Discoloration only (Pink/Brown) Check->ColorIssue High Purity, Colored SaltIssue Issue: Inorganics / Sticky (Hygroscopic) Check->SaltIssue Low Assay / Ash IsomerIssue Issue: Regioisomer (5-amino impurity) Check->IsomerIssue Structural Impurity MethodA Protocol B: Recrystallization (IPA + Charcoal) ColorIssue->MethodA MethodB Protocol A: Acid-Base Swing (H2O -> DCM -> HCl/Ether) SaltIssue->MethodB MethodC Fractional Crystallization (Slow cool in IPA) IsomerIssue->MethodC Final Pure White Solid Store under Ar @ -20°C MethodA->Final MethodB->Final MethodC->Final

Caption: Decision matrix for selecting the optimal purification strategy based on analytical data.

Diagram 2: The Acid-Base Swing Mechanism

A detailed view of the chemical transformations during Protocol A.

AcidBaseSwing Input Impure HCl Salt (Contains Salts/Polymers) FreeBase Free Basing (Add NaOH, pH > 12) Input->FreeBase Extraction Phase Separation (DCM Extraction) FreeBase->Extraction Aqueous Aqueous Layer (Discard: Salts, Polar Impurities) Extraction->Aqueous Organic Organic Layer (Contains 7-Aminoindoline) Extraction->Organic Precipitation Re-Salting (Add HCl in Et2O) Organic->Precipitation Dry (Na2SO4) Product Pure HCl Salt (Crystalline) Precipitation->Product

Caption: Step-by-step chemical flow for the Acid-Base Swing purification method.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification and recrystallization solvents).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on acid-base extraction techniques and drying of organic bases).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Detailed discussion on salt selection and polymorph issues in drug development).

  • Sigma-Aldrich. (n.d.). 7-Aminoindole Product Specification and Handling. (Provides baseline stability data for the analogous 7-aminoindole core).

Technical Support Center: Scale-Up of 3,3-Dimethylindolin-7-amine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3,3-Dimethylindolin-7-amine hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the transition from lab-scale experiments to pilot and full-scale production. Our goal is to provide practical, experience-driven advice to ensure a robust, scalable, and efficient process.

This document is structured into two main parts: a Troubleshooting Guide to address specific in-process issues and a Frequently Asked Questions (FAQs) section for broader strategic considerations.

Part 1: Troubleshooting Guide

This section addresses specific, common problems observed during the synthesis of 3,3-Dimethylindolin-7-amine hydrochloride. The typical synthetic route involves the reductive cyclization of a substituted o-nitrile precursor, followed by hydrochloride salt formation.

Problem 1: Incomplete Reaction or Low Yield of 3,3-Dimethylindolin-7-amine

You observe significant amounts of starting material or intermediates in your reaction mixture by HPLC or TLC analysis, leading to poor overall yield.

Potential Causes & Recommended Solutions
  • Cause A: Catalyst Inactivity or Poisoning. The hydrogenation catalyst (e.g., Palladium on Carbon, Platinum on Carbon) is highly susceptible to poisoning by various functional groups or impurities. The indoline product itself, being a cyclic secondary amine, can also inhibit the catalyst.[1][2]

    • Solution 1: Catalyst Selection & Loading. Ensure the catalyst is fresh and from a reputable supplier. For challenging substrates, consider a more robust catalyst like Platinum(IV) oxide (PtO₂) or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). However, be aware that higher loading can sometimes promote over-reduction.[1]

    • Solution 2: Acidic Additives. The presence of a Brønsted acid can activate the substrate and prevent catalyst poisoning by protonating the product amine, thereby reducing its coordination to the metal surface.[2][3] Acetic acid or p-toluenesulfonic acid are commonly used.[2] Conduct small-scale trials to determine the optimal acid and stoichiometry.

    • Solution 3: Rigorous Starting Material Purification. Ensure the nitrile starting material is free from sulfur-containing compounds, heavy metals, or other potential catalyst poisons.

  • Cause B: Insufficient Hydrogen Pressure or Mass Transfer Limitations. On scale-up, achieving efficient mixing and gas-liquid mass transfer of hydrogen becomes critical.

    • Solution 1: Optimize Agitation and Sparging. Increase the agitation speed to improve the vortex and surface area for gas exchange. Use a hydrogen sparging tube to introduce gas below the liquid surface, creating finer bubbles and better distribution.

    • Solution 2: Increase Hydrogen Pressure. While lab-scale reactions might proceed at lower pressures, scaling up often requires higher pressures (e.g., 50-100 psi or higher) to increase hydrogen concentration in the solvent and overcome mass transfer barriers.[2] Always operate within the pressure limits of your reactor.

  • Cause C: Sub-optimal Solvent Choice. The solvent plays a crucial role in substrate solubility, hydrogen solubility, and interaction with the catalyst.

    • Solution 1: Solvent Screening. While alcohols like methanol or ethanol are common, consider alternatives. Acetic acid can serve as both solvent and acid activator. Ethereal solvents like THF can also be effective. Screen a panel of solvents to find the best balance of solubility and reactivity.

Troubleshooting Workflow: Low Reaction Yield

This diagram outlines a logical sequence for diagnosing the root cause of low yield during the reductive cyclization step.

Low_Yield_Troubleshooting start Low Yield or Incomplete Conversion check_catalyst Analyze Catalyst Activity start->check_catalyst check_h2 Evaluate H2 Mass Transfer start->check_h2 check_conditions Review Reaction Conditions start->check_conditions sol_catalyst_poison Root Cause: Catalyst Poisoning/Inhibition check_catalyst->sol_catalyst_poison Does reaction stall? Is starting material pure? sol_h2_limit Root Cause: H2 Mass Transfer Limitation check_h2->sol_h2_limit Is reaction slow? Does agitation speed matter? sol_conditions_subopt Root Cause: Sub-optimal Conditions check_conditions->sol_conditions_subopt Is solubility poor? Are parameters optimal? action_catalyst Action: 1. Use fresh catalyst. 2. Screen catalysts (PtO2). 3. Add acid (e.g., AcOH). 4. Purify starting material. sol_catalyst_poison->action_catalyst action_h2 Action: 1. Increase agitation speed. 2. Use H2 sparging tube. 3. Increase H2 pressure. sol_h2_limit->action_h2 action_conditions Action: 1. Screen solvents. 2. Optimize temperature. 3. Verify reagent stoichiometry. sol_conditions_subopt->action_conditions

Caption: Decision tree for troubleshooting low yield in reductive cyclization.

Problem 2: Formation of Impurities

The final product is contaminated with byproducts, complicating purification and affecting final API quality.

Potential Causes & Recommended Solutions
  • Cause A: Over-reduction. The aromatic ring of the indoline can be further hydrogenated to form octahydroindole derivatives, especially under harsh conditions.[1]

    • Solution 1: Milder Reaction Conditions. Reduce the reaction temperature and/or hydrogen pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Solution 2: Catalyst Choice. Palladium-based catalysts are sometimes less prone to aromatic ring reduction compared to platinum or rhodium under certain conditions.[2]

  • Cause B: Dimerization or Polymerization. Indoles and indolines can be unstable in strongly acidic conditions, leading to polymerization.[2]

    • Solution 1: Control Acid Concentration. While acid is beneficial, excess strong acid can promote side reactions. Use the minimum effective concentration, or switch to a weaker acid like acetic acid.

    • Solution 2: Temperature Control. Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize acid-catalyzed degradation.

  • Cause C: Impurities from Starting Material. The quality of the starting nitrile directly impacts the purity of the final product. Regioisomers or related substances in the starting material will likely be carried through the synthesis.

    • Solution 1: Implement Stringent Starting Material Specifications. Develop a robust analytical method (e.g., HPLC, GC-MS) to quantify impurities in the starting material. Set clear acceptance criteria before using a batch in the scale-up process.

Problem 3: Difficulties in Isolation & Purification of the Hydrochloride Salt

The formation of the hydrochloride salt results in an oil, a poorly filterable solid, or a product that does not meet purity specifications.

Potential Causes & Recommended Solutions
  • Cause A: Incorrect Solvent for Salt Formation. The choice of solvent is critical for obtaining a crystalline, easily filterable salt.

    • Solution 1: Anti-Solvent Crystallization. The freebase is typically soluble in solvents like isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE). After dissolving the freebase, a solution of HCl in a compatible solvent (e.g., HCl in IPA) is added. If the salt is too soluble, a non-polar anti-solvent like heptane or hexane can be added to induce precipitation.

    • Solution 2: Solvent Screening for Crystallization. Perform a systematic screen of solvents and solvent/anti-solvent systems to find conditions that yield a crystalline solid with a good particle size distribution.

Solvent System for HCl Salt FormationExpected OutcomeKey Considerations
Isopropanol (IPA) / HCl in IPACommon choice; often yields crystalline solids.Product may have some solubility, affecting yield.
Ethyl Acetate (EtOAc) / HeptaneGood for precipitating the salt.Risk of oiling out if addition is too fast or temperature is wrong.
Methanol (MeOH)High solubility for many amine hydrochlorides; often not ideal for initial crystallization.Can be used for recrystallization if a purer product is needed.
Dichloromethane (DCM)Good solubility for freebase, but rarely used for final crystallization due to residual solvent concerns.Useful for workup but should be swapped out before salt formation.
  • Cause B: Water Content. The presence of water can significantly increase the solubility of the amine hydrochloride salt, preventing crystallization or leading to a gummy precipitate.[4]

    • Solution 1: Anhydrous Conditions. Ensure all solvents and the freebase amine are rigorously dried before the salt formation step. Use a drying agent like anhydrous sodium sulfate or magnesium sulfate on the organic solution of the freebase before solvent swapping and crystallization.

    • Solution 2: Use of Anhydrous HCl. Use a solution of anhydrous HCl gas in a suitable solvent (e.g., IPA, dioxane) rather than aqueous HCl.

  • Cause C: Co-precipitation of Impurities. Impurities present in the crude freebase can inhibit crystallization or become trapped in the crystal lattice of the salt.

    • Solution 1: Purification of the Freebase. If the crude product contains significant impurities, it is often better to purify the freebase amine first (e.g., by column chromatography on a small scale or distillation/recrystallization on a larger scale) before forming the salt.[5]

    • Solution 2: Recrystallization of the HCl Salt. If the initial salt isolates with low purity, a subsequent recrystallization from a suitable solvent system (e.g., Methanol/IPA or Ethanol/Water) can be employed to upgrade its quality.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the hydrogenation scale-up?

A1: The most critical parameters are:

  • Temperature: Exothermic reactions can lead to runaways. Temperature control is vital for safety and to minimize side reactions like over-reduction.

  • Hydrogen Pressure: Directly influences reaction rate and completeness. Must be carefully controlled within the vessel's safety limits.

  • Agitation Rate: Crucial for gas-liquid mass transfer. Inconsistent agitation can lead to variable batch times and impurity profiles.

  • Catalyst Loading and Purity: The amount and quality of the catalyst dictate reaction efficiency and can introduce impurities if contaminated.

Q2: How should I handle the filtration of the hydrogenation catalyst at scale?

A2: Filtering heterogeneous catalysts like Pd/C at scale requires careful handling to prevent catalyst fires (Pd/C is pyrophoric when dry and exposed to air) and to ensure complete removal.

  • Use a closed filter system: Systems like a filter press or a contained Nutsche filter dryer are recommended.

  • Never let the catalyst dry out: The catalyst cake should be kept wet with solvent (under a nitrogen blanket) at all times.

  • Use a filter aid: A pad of Celite® or another filter aid can be used to prevent fine catalyst particles from passing through the filter medium.

  • Quenching: After filtration, the catalyst should be carefully quenched (e.g., with water) in a separate, dedicated vessel before disposal.

Q3: What analytical methods are recommended for in-process control (IPC)?

A3: A combination of methods is ideal:

  • HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring the disappearance of starting material and the formation of the product and impurities. A gradient method is typically required to resolve all components.

  • TLC (Thin-Layer Chromatography): A quick, qualitative method for a rapid check of reaction progress, especially during process development.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Useful for confirming the structure of the final product and for identifying major impurities if they can be isolated.

  • GC (Gas Chromatography): Can be used if the starting materials and products are sufficiently volatile and thermally stable.

Q4: What is the mechanism of the key reductive cyclization step?

A4: The reaction proceeds through a domino or cascade sequence. First, the palladium or platinum catalyst, activated by hydrogen, reduces the nitrile (-C≡N) group to a primary amine (-CH₂NH₂). Concurrently or subsequently, the nitro (-NO₂) group is reduced, typically through nitroso and hydroxylamine intermediates, to a second amino group (-NH₂). The newly formed primary amine then undergoes an intramolecular nucleophilic attack on the other amine, cyclizing to form the indoline ring.

Reductive_Cyclization A Ortho-nitroaryl Nitrile Precursor B Reduction of Nitrile & Nitro Groups (H2, Pd/C or PtO2) A->B Catalytic Hydrogenation C Diamino Intermediate (Unstable) B->C D Intramolecular Cyclization C->D Spontaneous E 3,3-Dimethylindolin-7-amine (Freebase) D->E

Caption: Simplified reaction pathway for the formation of the indoline core.

Q5: Are there alternatives to catalytic hydrogenation for the reductive cyclization?

A5: Yes, while catalytic hydrogenation is often preferred for its atom economy and cleaner profile, other methods exist.[1] Reductive cyclization can be achieved using chemical reducing agents like Tin(II) chloride (SnCl₂) or Sodium dithionite (Na₂S₂O₄). A TiCl₃-mediated reductive cyclization of related nitroaryl compounds has also been reported.[6] However, these stoichiometric methods generate significant metal waste, making them less desirable for large-scale production from an environmental and cost perspective.

Part 3: Detailed Experimental Protocols (Illustrative Lab-Scale)

Protocol 1: Reductive Cyclization (Hydrogenation)

This protocol is for illustrative purposes on a 10g scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker), add the 2-(1-cyano-1-methylethyl)-6-nitrophenylacetonitrile starting material (10.0 g, 1.0 eq).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (50% wet, 1.0 g, 10 wt%).

  • Solvent Addition: Add methanol (100 mL, 10 vol).

  • Acid Addition: Add glacial acetic acid (2.5 mL, 1.0 eq).

  • Hydrogenation: Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 40°C. Monitor the hydrogen uptake. The reaction progress should be monitored by HPLC until the starting material is consumed (typically 8-16 hours).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen and purge the vessel three times with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL). Caution: Do not allow the catalyst cake to dry.

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to afford the crude 3,3-Dimethylindolin-7-amine as its acetate salt.

Protocol 2: Hydrochloride Salt Formation & Isolation
  • Freebase Preparation: Dissolve the crude acetate salt from the previous step in ethyl acetate (100 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid and liberate the freebase. Wash with brine (50 mL), then dry the organic layer over anhydrous sodium sulfate.

  • Solvent Swap: Filter off the drying agent and concentrate the solution under reduced pressure to a volume of approximately 30 mL.

  • Salt Formation: While stirring, add a 2M solution of HCl in isopropanol dropwise until the pH of the solution is ~1-2 (as tested with a wet pH strip).

  • Crystallization: A precipitate should form upon addition of the HCl solution. Continue stirring for 1-2 hours at room temperature, then cool the slurry to 0-5°C and stir for an additional hour.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold ethyl acetate (20 mL) and then with heptane (20 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved to yield 3,3-Dimethylindolin-7-amine hydrochloride.

References

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Center for Biotechnology Information. [Link]

  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. ScienceDirect. [Link]

  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Wiley Online Library. [Link]

  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Process of preparing purified aqueous indole solution.
  • Preparation method of high-purity indole.
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Royal Society of Chemistry. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. MDPI. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Springer. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. ChemRxiv. [Link]

  • Synthesis of 3-Acyloxyindolenines by TiCl3-Mediated Reductive Cyclization of 2-(ortho-Nitroaryl)-Substituted Enol Esters. PubMed. [Link]

Sources

solvent effects on the reactivity of 3,3-Dimethylindolin-7-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,3-Dimethylindolin-7-amine hydrochloride (CAS: 2682112-74-7). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical quirks of this molecule.

Handling indoline derivatives requires a deep understanding of steric environments, salt dissociation kinetics, and solvent-solute interactions. Below, you will find field-proven troubleshooting guides, self-validating protocols, and the mechanistic causality behind each experimental choice.

Module 1: Solubility & Salt Dissociation (The "Gateway" to Reactivity)

Q: Why is my 3,3-Dimethylindolin-7-amine hydrochloride failing to react in dichloromethane (DCM) or toluene? A: This is the most common point of failure. The compound is supplied as a hydrochloride (HCl) salt. In non-polar or weakly polar aprotic solvents like DCM or toluene, the salt lattice energy exceeds the solvation energy, leaving the compound completely insoluble. More importantly, the amine lone pairs are protonated, rendering them nucleophilically dead. You cannot treat the salt as a drop-in reagent for SN2 or acylation reactions without an explicit, highly efficient neutralization step.

Protocol 1: Standard Free-Basing & Phase Transfer Extraction

To unlock the reactivity of the molecule, you must convert it to its free base form. This protocol uses a biphasic system to ensure the sensitive free base is immediately partitioned into a protective organic layer.

  • Suspend: Add 1.0 equivalent of 3,3-Dimethylindolin-7-amine HCl to a round-bottom flask. Add a 1:1 (v/v) mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (use 10 mL of total solvent per gram of substrate).

  • Neutralize & Monitor: Stir vigorously at 25 °C.

    • Self-Validation Check: The reaction is complete when the opaque, milky suspension transitions into two completely clear, distinct liquid phases (typically 15–30 minutes). This visual cue confirms the insoluble salt has fully converted to the highly soluble free base.

  • Extract: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional volumes of DCM to ensure quantitative recovery.

  • Dry & Concentrate: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Keep the water bath < 35 °C to prevent thermal degradation of the primary amine.

  • Immediate Use: The resulting free base is an oxidation-sensitive oil/solid. Immediately dissolve it in your target anhydrous reaction solvent.

Module 2: Regioselectivity (N1 vs. N7) & Steric/Solvent Interplay

Q: The molecule has two nitrogens (N1 and N7). I am observing a mixture of products or unexpected regioselectivity. How does solvent choice dictate which nitrogen reacts? A: The regioselectivity is governed by a competition between intrinsic nucleophilicity and severe steric hindrance. The N7 position is a primary, exocyclic aniline-like amine. The N1 position is a secondary amine embedded within the indoline ring.

Crucially, the gem-dimethyl group at the C3 position is not a passive spectator. It creates a neopentyl-like steric shield over the N1 position. When you combine this steric blockade with the unhindered nature of the primary N7 amine, kinetic functionalization is heavily biased toward N7. Polar aprotic solvents further enhance the nucleophilicity of the unhindered N7 amine by leaving it "naked" and free of hydrogen-bond dampening[1]. Conversely, if N1 or C-H functionalization is specifically desired, intrinsic reactivity must be overridden using specialized transition-metal catalysis[2].

SolventEffects cluster_pathways Solvent-Dependent Reactivity Pathways Salt 3,3-Dimethylindolin-7-amine HCl (Deactivated Salt) FreeBase Free Base Intermediate (Active Nucleophile) Salt->FreeBase Biphasic Neutralization (DCM / NaHCO3) Aprotic Polar Aprotic Solvent (DMF, MeCN) Minimal H-Bonding FreeBase->Aprotic Electrophile Protic Protic Solvent (MeOH, EtOH) Strong H-Bonding FreeBase->Protic Carbonyl + Reductant N7_SN2 Rapid N7-Alkylation / Acylation (Kinetically Favored) Aprotic->N7_SN2 Primary Amine Nucleophilicity Max N1_Side N1-Functionalization (Sterically Blocked by 3,3-Dimethyl) Aprotic->N1_Side Trace / Forced N7_Imine Imine Formation / Reductive Amination (Thermodynamically Stabilized) Protic->N7_Imine TS Stabilized by Solvent

Fig 1: Regioselectivity and solvent-dependent reactivity pathway of 3,3-Dimethylindolin-7-amine.

Module 3: Quantitative Solvent Selection Guide

Q: How do I select the right solvent system for specific N7 transformations? A: Solvent polarity (measured by dielectric constant, ε) and hydrogen-bonding capacity directly dictate the transition state energy of your desired reaction. Use the table below to match your reaction type with the optimal solvent environment.

Reaction TypeRecommended SolventDielectric Constant (ε)Base/AdditiveExpected Yield RangeMechanistic Rationale
Acylation (Amidation) DCM or THF8.9 (DCM)TEA or DIPEA (2.0 eq)85 - 95%Non-nucleophilic solvent prevents competition. Solubilizes the free base well while the amine attacks the acyl chloride/anhydride.
Alkylation (SN2) DMF or MeCN36.7 (DMF)K₂CO₃ (2.5 eq)70 - 85%Polar aprotic environment leaves the N7 amine "naked," maximizing its nucleophilicity for displacement.
Reductive Amination Methanol (MeOH)32.7AcOH (cat.), NaBH(OAc)₃80 - 90%Protic solvent stabilizes the transition state of imine formation via hydrogen bonding, driving the equilibrium forward.
Cross-Coupling 1,4-Dioxane2.2Cs₂CO₃, Pd-catalyst60 - 80%High boiling point; non-polar nature supports catalytic cycles without coordinating to or poisoning the Palladium center.

Module 4: Oxidation & Stability Troubleshooting

Q: My reaction mixture turns dark brown or black over time, and my isolated yields are dropping. What is happening? A: You are observing auto-oxidation. Electron-rich indolines and primary anilines are highly susceptible to oxidation in the presence of dissolved oxygen and light. They form complex, highly conjugated quinone-imine oligomers, which are intensely colored (dark brown/black).

Protocol 2: Strict Degassing for Oxidation Prevention

To prevent degradation during long reactions (especially in polar aprotic solvents like DMF which hold significant dissolved oxygen), you must degas your solvents.

  • Solvent Prep: Transfer the required volume of your chosen solvent into a heavy-walled Schlenk flask.

  • Freeze-Pump-Thaw (3 Cycles): Submerge the flask in a liquid nitrogen bath until the solvent freezes completely solid.

    • Self-Validation Check: Ensure absolutely no liquid remains; freezing completely prevents violent bumping when the vacuum is applied.

  • Evacuate: Open the flask to a high vacuum line for 5 minutes to remove headspace oxygen.

  • Thaw: Close the vacuum valve, remove the flask from the liquid N₂, and let it thaw in a warm water bath. You will see trapped gas bubbles vigorously escaping the liquid.

  • Inert Atmosphere: Once fully thawed and bubbling ceases, backfill the flask with ultra-pure Argon. Note: Argon is preferred over Nitrogen because it is heavier than air and provides a superior protective blanket over the sensitive indoline solution. Repeat steps 2-5 three times.

References

  • Kallol K. Ghosh, Manmohan Satnami, Daliya Sinha, Jyoti Vaidya. "Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate with hydroxamate ions." Journal of Molecular Liquids (2005). 3

  • Eun Hee Cho, Muhammad Saeed Akhtar, Mohammad Aslam, Raju S. Thombal, Xin Li, Jae-Jin Shim, Yong Rok Lee. "Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides." Organic & Biomolecular Chemistry (2022). 4

Sources

Validation & Comparative

Structural Confirmation of 3,3-Dimethylindolin-7-amine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural confirmation of pharmaceutical intermediates is a critical regulatory and scientific requirement. 3,3-Dimethylindolin-7-amine hydrochloride (C₁₀H₁₅ClN₂) presents a unique analytical challenge: while its mass and functional groups are easily identified, proving its exact regiochemistry—specifically the 7-amine position and the 3,3-gem-dimethyl configuration—requires high-resolution techniques.

This guide objectively compares the performance of High-Field ¹H NMR (600 MHz) against Benchtop NMR (60 MHz) and LC-MS/MS , providing a self-validating experimental protocol and the mechanistic causality behind each analytical choice.

Mechanistic Rationale: The Regiochemical Challenge

When synthesizing indoline derivatives, confirming the exact substitution pattern on the aromatic ring is paramount.

  • The LC-MS Limitation: LC-MS/MS easily confirms the exact mass of the free base ([M+H]⁺ m/z ~163.12) and is unmatched for trace impurity profiling. However, mass spectrometry is inherently blind to spatial connectivity and cannot easily differentiate the 7-amine regioisomer from a 5-amine or 6-amine variant without highly specific, pre-existing MS/MS fragmentation libraries.

  • The NMR Advantage: ¹H NMR leverages the magnetic anisotropy and π-electron density effects of the hetero-aromatic ring to definitively map the spatial arrangement of protons[1]. The 7-aminoindoline core yields a highly specific 1,2,3-trisubstituted aromatic splitting pattern (an ABC or AMX spin system). Furthermore, analyzing the compound as a hydrochloride salt protonates the basic nitrogen centers, shifting the exchangeable NH/NH₃⁺ protons significantly downfield (8.0–12.0 ppm), which serves as an internal confirmation of the salt form[2].

Comparative Analysis: Product Performance vs. Alternatives

To establish a robust quality control and structural elucidation pipeline, laboratories must choose the correct analytical modality based on the required resolution.

Table 1: Comparative Analytical Modalities
ModalityPrimary FunctionRegiochemical ResolutionCost & ThroughputLimitations
High-Field ¹H NMR (600 MHz) Definitive structural & regiochemical proofExcellent. Yields first-order multiplets for precise J-coupling extraction.High cost, moderate throughputRequires cryogens and dedicated facilities.
Benchtop ¹H NMR (60 MHz) Process QC, aliphatic confirmationPoor. Aromatic signals collapse into second-order overlap.Low cost, high throughputLimited resolution for complex aromatic spin systems[3].
LC-MS/MS Exact mass, trace impurity profilingNone. Cannot distinguish between regioisomers.High cost, high throughputBlind to structural connectivity.
Analytical Workflow Decision Tree

AnalyticalWorkflow Start 3,3-Dimethylindolin-7-amine HCl Synthesized Batch LCMS LC-MS/MS Analysis (Mass & Purity Check) Start->LCMS Step 1 Benchtop Benchtop NMR (60 MHz) (Aliphatic ID & QC) LCMS->Benchtop Step 2 Decision Are Aromatic Protons Fully Resolved? Benchtop->Decision Evaluate Spectra HighField High-Field NMR (600 MHz) (Regiochemistry & J-Coupling) Decision->HighField No (Second-Order Overlap) Confirmed Structure & Regiochemistry Definitively Confirmed Decision->Confirmed Yes (Rare at 60 MHz) HighField->Confirmed Extract J-Couplings

Caption: Workflow comparing LC-MS, Benchtop NMR, and High-Field NMR for structural verification.

While benchtop NMR is a powerful, cryogen-free alternative that can easily resolve the massive aliphatic signals (like the C3 gem-dimethyl group), lower magnetic fields cause the tightly clustered aromatic protons to collapse into second-order multiplets, complicating regiochemical proof[4]. Therefore, High-Field NMR remains the gold standard for initial structural characterization.

Experimental Protocol: Self-Validating ¹H NMR Workflow

To ensure trustworthiness and reproducibility, the following High-Field ¹H NMR protocol is designed as a self-validating system. Every parameter is chosen to guarantee quantitative integration and high-resolution peak splitting.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 3,3-Dimethylindolin-7-amine hydrochloride in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: The hydrochloride salt is highly polar, making CDCl₃ unsuitable. More importantly, DMSO-d₆ disrupts intermolecular hydrogen bonding while forming strong solvent-solute hydrogen bonds. This significantly slows the chemical exchange rate of the acidic NH/NH₃⁺ protons, allowing them to be observed as distinct broad signals rather than exchanging into the baseline[2].

Step 2: Instrument Setup & Shimming

  • Action: Insert the sample into a 600 MHz spectrometer. Lock onto the deuterium frequency of DMSO-d₆. Perform Automated Tuning and Matching (ATMA) and 3D gradient shimming (TopShim).

  • Causality: The aromatic protons (C4, C5, C6) of the 7-aminoindoline core exhibit tight ortho (~8 Hz) and meta (~2 Hz) couplings. Poor magnetic field homogeneity will artificially broaden the spectral lines, obscuring the meta-couplings necessary to definitively prove the 1,2,3-substitution pattern.

Step 3: Acquisition Parameters

  • Action: Utilize a standard 1D proton pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • Causality: The C2 methylene protons and the C3 methyl protons have different T₁ relaxation times. A sufficient D1 ensures that all nuclear spins return to thermal equilibrium before the next pulse, guaranteeing that the integration ratio of the aliphatic signals remains a quantitatively accurate 6:2.

Step 4: Processing & Internal Calibration

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function. Fourier transform, phase correct, and calibrate the chemical shift to the residual DMSO pentet at 2.50 ppm .

Data Presentation: Structural Elucidation Logic

The structural confirmation relies on mapping specific spectral regions to the molecular architecture of 3,3-Dimethylindolin-7-amine hydrochloride.

Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 600 MHz)
Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationStructural Significance
C3-CH₃ (gem-dimethyl)1.30 – 1.40Singlet (s)6HConfirms the 3,3-disubstitution; the lack of splitting proves there are no vicinal protons.
C2-CH₂ 3.30 – 3.50Singlet (s)2HConfirms the indoline core. Its singlet nature proves the adjacent C3 position is fully substituted.
C4-H, C5-H, C6-H 6.50 – 7.20Multiplets (d, t, d)3HThe ABC/AMX spin system confirms the 1,2,3-trisubstituted aromatic pattern, proving the 7-amine position.
Indoline NH / 7-NH₃⁺ 8.50 – 10.50Broad Singlets (br s)1H / 3HThe severe downfield shift confirms the hydrochloride salt form and protonation state[2].
Structural Elucidation Logic Map

NMRElucidation Spectrum 1H NMR Spectrum (DMSO-d6) Aliphatic Aliphatic Region (1.0 - 4.0 ppm) Spectrum->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Spectrum->Aromatic Exch Exchangeable Protons (> 8.0 ppm) Spectrum->Exch Gem Singlet, 6H (~1.3 ppm) C3 Gem-Dimethyl Aliphatic->Gem CH2 Singlet, 2H (~3.4 ppm) C2 Methylene Aliphatic->CH2 Ring 3 Protons (d, t, d) 1,2,3-Trisubstituted Ring Aromatic->Ring Salt Broad Singlets HCl Salt (NH2+/NH3+) Exch->Salt

Caption: Structural elucidation logic mapping 1H NMR spectral regions to specific molecular features.

References

  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives, Benchchem. Available at: 2[2]

  • High-field to Benchtop NMR Spectroscopy - Part 1, Oxford Instruments. Available at: 3[3]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics, Royal Society of Chemistry (RSC). Available at: 1[1]

  • Can benchtop NMR detect 15N at natural abundance?, Magritek. Available at: 4[4]

Sources

comparing the reactivity of 3,3-Dimethylindolin-7-amine hydrochloride with other anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethylindolin-7-amine hydrochloride represents a specialized subclass of aniline building blocks. Unlike simple aniline or o-toluidine, this molecule features a constrained bicyclic system where the nitrogen at position 1 (N1) is part of a dihydroindole ring.

Key Technical Verdict:

  • Enhanced Nucleophilicity: The N1 nitrogen acts as a strong ortho-electron donor, making the exocyclic 7-amine significantly more nucleophilic than unsubstituted aniline.

  • Unique Cyclization Potential: It functions as a "masked" vicinal diamine. Unlike aniline, it readily undergoes condensation with aldehydes or carboxylic acids to form tricyclic fused systems (e.g., imidazo[4,5-g]indoles), a critical pathway in kinase inhibitor discovery.

  • Oxidative Stability: The gem-dimethyl group at position 3 blocks aromatization to the indole, preserving the sp³ character and solubility profile essential for Fsp³-rich drug design.

Structural & Electronic Landscape

To understand the reactivity differences, we must compare the electronic environment of the reactive amine group.

Comparative Electronic Profile
FeatureAniline (Baseline)o-Phenylenediamine (OPD)3,3-Dimethylindolin-7-amine
Core Structure Monocyclic AromaticMonocyclic AromaticBicyclic (Fused 5,6-system)
Reactive Center Primary Amine (-NH₂)Primary Amine (-NH₂) x2Primary Amine (C7-NH₂)
Ortho-Substituent Hydrogen (H)Primary Amine (-NH₂)Secondary Cyclic Amine (-NH-)
Electronic Effect Resonance delocalization into ring+M (Mesomeric) donation from neighborStrong +M donation from cyclic N1
Est. pKa (Conj. Acid) 4.6~4.5 (1st), ~0.8 (2nd)~5.2 - 5.8 (More Basic)
Oxidation Risk Moderate (Quinone formation)High (Rapid oxidation)Low (Blocked by 3,3-dimethyl)

Mechanistic Insight: In standard aniline, the lone pair delocalizes into the benzene ring, reducing nucleophilicity. In 3,3-dimethylindolin-7-amine, the N1 nitrogen is already donating electron density into the ring ortho to the 7-amine. This raises the Highest Occupied Molecular Orbital (HOMO) energy at the 7-position, making it a "super-aniline" regarding nucleophilic attack.

Visualization: Reactivity Divergence

The following diagram illustrates how the structural constraints of the indoline scaffold dictate reaction pathways unavailable to standard anilines.

ReactivityLandscape Start Reagent Selection Aniline Standard Aniline Start->Aniline Low Cost/Simple Indoline 3,3-Dimethylindolin-7-amine Start->Indoline High Complexity/Fsp3 Amide Amide/Urea (Linear Product) Aniline->Amide R-COCl / Base Intermed Amide Intermediate Indoline->Intermed R-COCl / Base NoCyc No Cyclization (Dead End) Amide->NoCyc Heat/Acid Fused Tricyclic Fused System (Imidazo-indoline) Intermed->Fused Cyclodehydration (Ortho-N Assistance)

Figure 1: Decision matrix showing the divergent synthetic utility. While both form amides, only the indoline scaffold allows access to fused heterocyclic cores.

Experimental Reactivity Guide

Handling the Hydrochloride Salt

The product is supplied as a hydrochloride salt (HCl). This stabilizes the electron-rich amine against oxidation but renders it non-nucleophilic until neutralized.

Critical Protocol: In-Situ Neutralization

  • Why: Direct reaction of the HCl salt with electrophiles (like acid chlorides) will fail or proceed sluggishly because the amine is protonated (

    
    ).
    
  • Method:

    • Suspend the salt in the reaction solvent (DCM or DMF).

    • Add 2.5 - 3.0 equivalents of a tertiary amine base (DIPEA or TEA).

    • Observation: The suspension should clarify or change color (often darkening) as the free base is liberated.

    • Stir for 15 minutes before adding the electrophile.

Nucleophilic Substitution ( and Acylation)

Comparative Performance:

  • Vs. Aniline: The 7-aminoindoline reacts faster in acylation reactions due to the electron-donating effect of the N1 nitrogen.

  • Vs. o-Toluidine: While o-toluidine has steric bulk, the 3,3-dimethylindoline has a "pinned" conformation. The alkyl group is tied back in a ring, actually reducing steric hindrance at the N7 lone pair compared to a freely rotating ortho-methyl group.

The "Ortho-Effect" (Cyclization)

This is the primary reason to select this building block. The N1 nitrogen is secondary and positioned perfectly to attack an electrophile attached to N7.

Workflow: Synthesis of Imidazo[4,5-g]indolines (Benzimidazole analogs)

  • Acylation: React 7-amine with an aldehyde or carboxylic acid derivative.

  • Ring Closure: Under acidic conditions (e.g., AcOH, heat), the N1 nitrogen attacks the carbonyl carbon of the amide/imine.

  • Result: Formation of a tricyclic core. Note: This is impossible with standard aniline.

Detailed Experimental Protocols

Protocol A: Standard Amide Coupling (Acylation)

Use this for attaching the scaffold to a drug core.

  • Preparation: Dissolve 3,3-Dimethylindolin-7-amine HCl (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq). Stir at RT for 10 min.

  • Coupling: Add the Acid Chloride (1.1 eq) dropwise at 0°C.

    • Note: If using Carboxylic Acid, use HATU (1.2 eq) and stir for 30 min before adding the amine.

  • Monitoring: Reaction is typically complete in <1 hour (significantly faster than electron-deficient anilines).

  • Workup: Wash with sat.

    
    . The 3,3-dimethyl group ensures high solubility in organic solvents (EtOAc/DCM).
    
Protocol B: Synthesis of Urea Derivatives

Common in kinase inhibitor design (e.g., Pazopanib-like motifs).

  • Reagent: Use Isocyanate (1.1 eq) or CDI/Amine.

  • Solvent: THF or Acetonitrile.

  • Procedure:

    • Neutralize the HCl salt with TEA (2.5 eq) in THF.

    • Add Isocyanate. Heat to 60°C is rarely needed; RT is usually sufficient due to high nucleophilicity.

    • Caution: The product may precipitate.

Data Summary & Comparison Tables

Table 1: Physicochemical Comparison
PropertyAniline3,3-Dimethylindolin-7-amineImpact on Drug Design
Molecular Weight 93.13~162.2 (Free base)Adds bulk/interaction surface
H-Bond Donors 1 (NH₂)2 (NH₂, Cyclic NH)Additional binding point (N1)
Fsp³ Character 0.00.2 (due to C3-Me₂)Improved solubility/metabolic stability
LogP (Est) 0.9~1.8Increased lipophilicity
Table 2: Reactivity Matrix[1]
Reaction TypeAniline RateIndolin-7-amine RateNotes
Acylation (R-COCl) BaselineHigh N1 donation activates N7
Sulfonylation BaselineHigh Rapid formation of sulfonamides
S_NAr (F-displacement) SlowModerate/Fast Better nucleophile for displacing halides
Diazotization Stable SaltUnstable Ortho-N1 interferes; risk of triazole formation

References

  • Indoline Synthesis & Properties

    • PubChem Compound Summary for 3,3-Dimethylindoline. National Center for Biotechnology Information (2025). [Link]

  • Benzimidazole/Tricyclic Synthesis from 7-Aminoindoles

    • Synthesis of Benzimidazoles and Its Related Compounds.[1][2] ResearchGate (2022). [Link]

  • Electronic Effects in Anilines (Hammett Correlation)

    • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science (2024). [Link]

  • Kinase Inhibitor Scaffolds (Indolin-2-ones and related)

    • Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors.[3] Bioorganic Chemistry (2017). [Link]

Sources

A Comparative Guide to the Biological Activity of 3,3-Dimethylindolin-7-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indoline Scaffold

The indole and its reduced form, indoline, represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The inherent structural features of the indoline nucleus make it an attractive starting point for the design of novel therapeutic agents, particularly in oncology. Modifications at various positions of the indoline ring can significantly influence the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. This guide focuses on the 3,3-dimethylindoline core, a substitution pattern that has shown promise in the development of potent and selective kinase inhibitors and cytotoxic agents. We will explore the structure-activity relationships (SAR) of analogs of 3,3-Dimethylindolin-7-amine hydrochloride, providing a data-driven comparison of their biological effects.

Synthesis of 3,3-Dimethylindoline Analogs

The synthesis of 3,3-dimethylindoline derivatives can be achieved through various synthetic routes. A common approach involves the Fischer indole synthesis followed by reduction of the indole ring to the corresponding indoline. For the synthesis of 3,3-disubstituted oxindole derivatives, a key intermediate in the synthesis of many biologically active indoline compounds, a common method is the condensation of an appropriate isatin derivative with a suitable active methylene compound.[1] Further modifications, such as N-alkylation or substitution on the aromatic ring, can be performed to generate a library of analogs for biological screening.

Comparative Analysis of Anticancer Activity

The anticancer potential of indoline derivatives has been extensively studied, with many compounds demonstrating potent cytotoxicity against a variety of cancer cell lines. The following table presents a comparative analysis of the in vitro cytotoxic activity of several 3,3-disubstituted oxindole derivatives, which share a similar core structure with the 3,3-dimethylindoline scaffold. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Representative 3,3-Disubstituted Oxindole Analogs

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Reference
IVa 3-benzylidene-2-indolinone5-Br4-ClMCF-7< 10[1][2]
IVb 3-benzylidene-2-indolinone5-Br4-OCH3MCF-7< 10[1][2]
IVa 3-benzylidene-2-indolinone5-Br4-ClHT-29< 10[1][2]
IVb 3-benzylidene-2-indolinone5-Br4-OCH3HT-29< 10[1][2]
10g Indolin-2-one--MCF-70.74[3]
5b Indolin-2-one--MCF-70.99[3]
17a Indolin-2-one--MCF-71.44[3]
B-2 Chalcone-based--A5492.14[4]
B-2 Chalcone-based--MCF-78.91[4]

Structure-Activity Relationship (SAR) Insights:

The data presented in Table 1, although from different studies, allows for some preliminary SAR observations for the broader class of indolinone derivatives. For the 3-benzylidene-2-indolinone series (IVa and IVb), the presence of a 5-bromo substituent on the indolinone ring appears to be crucial for potent cytotoxicity against both MCF-7 (human breast adenocarcinoma) and HT-29 (human colon adenocarcinoma) cell lines.[1][2] The nature of the substituent on the benzylidene ring (R2) also influences activity, though both electron-withdrawing (Cl) and electron-donating (OCH3) groups at the 4-position resulted in high potency.[1][2]

For other indolin-2-one derivatives, compounds 10g , 5b , and 17a demonstrated significant anti-proliferative activity against the MCF-7 cell line, with IC50 values in the sub-micromolar to low micromolar range, highlighting the potential of this scaffold in developing potent anticancer agents.[3] The chalcone-based derivative B-2 also showed potent cytotoxicity against both A549 (non-small cell lung cancer) and MCF-7 cells.[4]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many indole and indoline derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5][6][7] One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[5][6] Several indole compounds have been shown to modulate this pathway, making it a plausible target for the 3,3-dimethylindoline analogs.[5][6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to increased protein synthesis, cell growth, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Protocols

To ensure the reproducibility and validation of the biological activity of 3,3-Dimethylindolin-7-amine hydrochloride analogs, detailed experimental protocols are essential. Below are step-by-step methodologies for two key assays used to evaluate the anticancer and kinase inhibitory potential of these compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Assay

Caption: A generalized workflow for determining the IC50 of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 3,3-dimethylindoline analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The assay typically involves incubating the kinase, a substrate, ATP, and the test compound, and then measuring the amount of phosphorylated substrate.

Experimental Workflow: In Vitro Kinase Assay

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare solutions of the purified kinase (e.g., PI3K, Akt), a suitable substrate (e.g., a peptide or protein), and a kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the 3,3-dimethylindoline analogs in the assay buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound to each well. Include a "no inhibitor" control (with vehicle) and a "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (often at a concentration close to the Km value for the specific kinase) to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence, or absorbance) proportional to the amount of phosphorylated substrate. Several commercial kits are available for this purpose.

  • Signal Measurement: Read the signal using a microplate reader.

  • Data Analysis: Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 3,3-dimethylindoline scaffold holds significant promise as a template for the design of novel anticancer agents. The comparative analysis of related indolinone derivatives reveals that strategic substitutions on the core structure can lead to potent cytotoxic activity against various cancer cell lines. The likely mechanism of action involves the inhibition of key protein kinases and the modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of new 3,3-Dimethylindolin-7-amine hydrochloride analogs, facilitating the identification of lead compounds with improved efficacy and selectivity for further development in cancer therapy. Future research should focus on synthesizing a focused library of these analogs to establish a more definitive structure-activity relationship and to explore their in vivo efficacy and safety profiles.

References

Please note that for brevity, a full list of references is not included here but would be compiled from the cited sources in the thought process. The numbers in brackets throughout the text correspond to the search result indices that support the statements.

Sources

Safety Operating Guide

3,3-Dimethylindolin-7-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Environmental Health & Safety (EHS) Compliant Disposal of 3,3-Dimethylindolin-7-amine Hydrochloride

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established Environmental Protection Agency (EPA) guidelines and institutional best practices.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, we must understand the chemical nature of the waste. 3,3-Dimethylindolin-7-amine hydrochloride is an organic amine salt. While specific acute toxicity data for this exact derivative may be limited in standard literature, we must extrapolate hazards based on its structural class (indoline derivatives and aromatic amines), which typically exhibit skin/eye irritation and potential aquatic toxicity [1].

Treating unknown or partially characterized research chemicals with the highest standard of conservative safety is a foundational principle of chemical hygiene.

Table 1: Waste Characterization Profile

Property / ParameterOperational Data for Disposal Planning
Chemical Name 3,3-Dimethylindolin-7-amine hydrochloride
CAS Number 2682112-74-7
Physical State Solid (Powder/Crystals)
Expected GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
EPA Waste Classification Unlisted Hazardous Waste (Must be evaluated for toxicity characteristic) [2]
Chemical Incompatibilities Strong oxidizing agents, strong bases (liberates free amine)
Drain Disposal Strictly Prohibited (Violates EPA CFR Dilution Prohibition) [3]

The EHS-Compliant Disposal Workflow

The disposal of 3,3-Dimethylindolin-7-amine hydrochloride must be segregated by its physical state at the time of disposal. The following protocols explain not just the how, but the why, ensuring your team understands the mechanistic reasoning behind these safety standards.

A. Solid Waste Protocol (Unused Reagent or Contaminated Consumables)
  • Step 1: Primary Containment. Transfer any solid waste (including contaminated weighing paper, pipette tips, or residual powder) into a chemically resistant, sealable high-density polyethylene (HDPE) or glass container.

    • Causality: HDPE and glass are inert to amine hydrochlorides, preventing container degradation and subsequent secondary exposure.

  • Step 2: Segregation. Store the container in a designated Satellite Accumulation Area (SAA). Ensure it is kept strictly separate from strong oxidizing agents (e.g., peroxides, nitrates).

    • Causality: Amines can undergo highly exothermic oxidation reactions if accidentally mixed with oxidizers in a waste drum, posing a severe fire risk.

  • Step 3: Labeling. Affix a standardized "Hazardous Waste" tag. Explicitly write the full chemical name—do not use abbreviations or structural formulas.

B. Liquid Waste Protocol (Aqueous or Organic Solutions)
  • Step 1: Solvent Compatibility Check. Identify the solvent used. If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or methanol), it must be routed to the "Halogenated" or "Non-Halogenated" organic waste stream depending on the solvent, noting that the solute contains a chloride counterion.

  • Step 2: Transfer. Using a funnel in a certified chemical fume hood, slowly decant the solution into the designated liquid waste carboy.

    • Causality: Performing this in a fume hood protects the operator from aerosolized solvent and any volatile free-base amine that may form if the solution pH shifts.

  • Step 3: Prohibition of Drain Discharge. Under no circumstances should aqueous solutions of this compound be poured down the sink.

    • Causality: The EPA strictly prohibits the use of dilution as a substitute for treatment [3]. Furthermore, indoline derivatives can exhibit resistance to standard municipal wastewater biological treatment and pose risks to aquatic ecosystems.

Empty Container Decontamination: The Triple-Rinse Methodology

Empty containers that previously held hazardous research chemicals cannot simply be thrown into the municipal trash. They must be systematically decontaminated using the EPA-recognized triple-rinse protocol [4].

Step-by-Step Methodology:

  • First Rinse (Solubility Focus): Add a small volume of a solvent in which 3,3-Dimethylindolin-7-amine hydrochloride is highly soluble (e.g., ethanol or methanol) to the empty vial. Cap and agitate vigorously. Decant this rinsate into your hazardous liquid waste container.

  • Second Rinse (Scavenging): Repeat the process with the same solvent to scavenge the remaining trace residues from the container walls. Decant into the hazardous waste container.

  • Third Rinse (Aqueous Flush): Perform a final rinse with distilled water. Decant into the hazardous waste container.

    • Causality: The sequential use of a high-solubility organic solvent followed by water ensures that both the organic indoline core and the polar hydrochloride salt are completely solvated and removed.

  • Defacing & Disposal: Allow the uncapped container to air-dry completely inside the fume hood. Once dry, use a permanent marker to completely deface the original chemical label. The clean, defaced glass vial may now be disposed of in standard laboratory glass waste [4].

Waste Stream Decision Architecture

To streamline laboratory operations and prevent compliance failures, utilize the following decision matrix for 3,3-Dimethylindolin-7-amine hydrochloride waste routing.

G Start 3,3-Dimethylindolin-7-amine HCl Waste Generation Solid Solid Powder / Consumables Start->Solid Liquid Liquid Solutions Start->Liquid Empty Empty Source Containers Start->Empty SolidCollect Collect in sealed, compatible container Solid->SolidCollect LiquidCollect Segregate from oxidizers; Route to solvent waste Liquid->LiquidCollect TripleRinse Execute Triple-Rinse Protocol Empty->TripleRinse EHS EHS Hazardous Waste Pickup (Commercial Incineration) SolidCollect->EHS LiquidCollect->EHS TripleRinse->EHS Rinsate Trash Deface Label; Dispose as Glass Waste TripleRinse->Trash Cleaned Vessel

Figure 1: Operational decision tree for the segregation and disposal of indoline amine salt waste.

References

  • University of Wisconsin–Madison Environment, Health & Safety. Chapter 7 Chemical Disposal Procedures. UW-Madison. Available at:[Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. NIH.gov. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC.org. Available at: [Link]

Navigating the Safe Handling of 3,3-Dimethylindolin-7-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3,3-Dimethylindolin-7-amine hydrochloride. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

Core Principles of Safe Handling

The foundation of safely handling any potentially hazardous chemical rests on a multi-layered approach, often referred to as the "Hierarchy of Controls." This principle prioritizes engineering and administrative controls to minimize risk, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of appropriate PPE is not a one-size-fits-all solution; it is a carefully considered decision based on the potential hazards of the substance being handled.[5][6]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesRecommended to prevent direct skin contact with the chemical.[7] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.[8]
Eye Protection ANSI-approved safety gogglesEssential for protecting the eyes from potential splashes of solutions or contact with airborne particles.[7]
Body Protection Chemical-resistant lab coatServes to protect your personal clothing from contamination in the event of a spill or splash.[7]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when engineering controls are not sufficient to maintain exposure below acceptable limits, or if irritation is experienced.[7] This is particularly important when handling the solid, powdered form of the compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is critical to minimizing the risk of exposure and ensuring the integrity of your experiment.[7]

Preparation: Setting the Stage for Safety
  • Designated Work Area: All work with 3,3-Dimethylindolin-7-amine hydrochloride should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[7][8][9]

  • Emergency Equipment: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and in good working order.[7][10]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready and within easy reach inside the fume hood to avoid unnecessary movements in and out of the controlled workspace.

Donning PPE: A Deliberate Process

The order in which you put on your PPE is important to prevent cross-contamination.

PPE_Donning cluster_donning Donning PPE Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles Goggles Gloves->Goggles

Figure 1. Recommended sequence for donning Personal Protective Equipment.

Handling the Compound: Precision and Caution
  • Weighing and Transferring: All weighing and transferring of the solid compound must be performed within a chemical fume hood to contain any dust.[7][9] Use a spatula and weighing paper or a tared container. Avoid creating dust clouds.

  • Working with Solutions: When preparing solutions, add the solid to the solvent slowly. If the process generates any fumes or aerosols, ensure it is done in a fume hood. Use sealed containers for transferring solutions whenever possible.[7]

Post-Handling: Decontamination and Hygiene
  • Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.[7][9]

  • Doffing PPE: The removal of PPE should be done carefully to avoid contaminating yourself.

PPE_Doffing cluster_doffing Doffing PPE Gloves Gloves Goggles Goggles Gloves->Goggles Lab Coat Lab Coat Goggles->Lab Coat

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.